Ethyl Linoleate

Catalog No.
S622767
CAS No.
544-35-4
M.F
C20H36O2
M. Wt
308.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Linoleate

CAS Number

544-35-4

Product Name

Ethyl Linoleate

IUPAC Name

ethyl (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-

InChI Key

FMMOOAYVCKXGMF-MURFETPASA-N

SMILES

Array

Synonyms

(9Z,12Z)-9,12-Octadecadienoic Acid Ethyl Ester; (Z,Z)-9,12-Octadecadienoic Acid Ethyl Ester; Linoleic Acid Ethyl Ester; Ethyl (Z,Z)-9,12-Octadecadienoate; Ethyl cis,cis-9,12-Octadecadienoate; Ethyl Linolate; Mandenol; Nikkol VF-E;

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC

The exact mass of the compound Ethyl linoleate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50447. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Omega-6 - Linoleic Acids - Supplementary Records. It belongs to the ontological category of long-chain fatty acid ethyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Pharmaceutical Applications and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

In drug development, ethyl linoleate's primary role is as a key component in advanced lipid-based drug delivery systems to improve oral bioavailability [1].

Application in Self-Microemulsifying Drug Delivery Systems (SMEDDS)

A 2010 study developed a SMEDDS for silymarin, a poorly water-soluble drug. The formulation significantly enhanced the drug's release rate and oral absorption [2].

  • Experimental Protocol: Researchers constructed pseudo-ternary phase diagrams using this compound (oil), Cremophor EL (surfactant), and ethyl alcohol (co-surfactant) to identify the optimal self-microemulsification region [2].
  • Optimal Formulation: The final formulation contained 10% (w/w) this compound, 30% Cremophor EL, and 60% ethyl alcohol. When introduced to an aqueous medium (e.g., gastrointestinal fluids), this mixture spontaneously forms a fine microemulsion with a small particle size, which is crucial for efficient absorption [2].
  • Key Outcomes:
    • In-vitro Release: Silymarin was released from the SMEDDS much faster than from a conventional hard capsule.
    • In-vivo Absorption: A bioavailability study in fasted dogs showed the SMEDDS enhanced oral absorption of silymarin by 2.2-fold compared to the commercial product [2].

This diagram illustrates the working mechanism of an this compound-based SMEDDS:

A SMEDDS Formulation (Oil, Surfactant, Co-surfactant, Drug) B Oral Administration A->B C Gastrointestinal Fluids B->C D Spontaneous Self-Emulsification C->D E Fine Oil-in-Water Nanoemulsion (Small Particle Size) D->E F Enhanced Drug Solubilization and Absorption E->F

SMEDDS transforms into a nanoemulsion in the GI tract, enhancing drug absorption.

Technical Specifications and Safety

For research and development use, the following specifications and handling guidelines are essential.

Parameter Unit Specification / Value
Acid Value mg KOH/g Max 2.0 [3]
Peroxide Value meq/kg Max 10.0 [3]
Moisture % Max 0.25 [3]
Ethyl Oleate % Max 1.0 [3]
α-Ethyl Linolenate % Max 1.0 [3]
Boiling Point °C 224 °C / 17 mmHg [4]
Density g/mL 0.876 (at 25°C) [4]
Flash Point °C 110 [4]
Storage - Tightly closed in a cool, dry place [3]

Key Insights for Research and Development

  • Versatile Solvent: this compound can form stable emulsions and act as a penetration enhancer, improving absorption of active pharmaceutical ingredients (APIs) across biological membranes [1].
  • Broad Formulation Utility: Its applications span oral, topical, and parenteral dosage forms. In topical products, it also provides emollient properties for patient comfort [1].
  • Quality Matters: Adhere to stringent quality specifications, particularly acid value and peroxide value, to ensure stability and efficacy in final formulations [3].

This compound is a valuable tool for formulating poorly soluble drugs. Its established role in SMEDDS offers a proven pathway to enhance therapeutic performance [2].

References

NMR Spectral Data for Ethyl Linoleate

Author: Smolecule Technical Support Team. Date: February 2026

The most detailed NMR information comes from a protocol for the closely related compound, methyl linoleate [1]. The structure is identical except for the alcohol portion of the ester (methyl instead of ethyl), so the chemical shifts for the fatty acid chain are directly comparable. The data is assumed to be for a CDCl₃ solution [1].

You can use the following table to anticipate the key signals in an this compound spectrum. For the ethyl ester group, the quartet and triplet typically appear around 4.05 ppm and 1.20 ppm, respectively.

Proton Group Chemical Shift (δ, ppm) Multiplicity Integration
-CH=CH- (of diene) 5.31 - 5.37 Multiplet 4H
-O-CH₂-CH₃ ~4.05 Quartet 2H
-CH₂- (between double bonds, C-11) 2.75 Triplet 2H
-CH₂- (α to carbonyl, C-2) 2.29 Triplet 2H
-CH₂- (allylic, C-8 & C-14) 2.00 - 2.05 Multiplet 4H
-CH₂- (β to carbonyl, C-3) 1.58 - 1.60 Multiplet 2H
-CH₂- (methylene chain) 1.24 - 1.34 Multiplet 14H
-O-CH₂-CH₃ ~1.20 Triplet 3H
-CH₃ (terminal) 0.87 Triplet 3H

General NMR Measurement Protocol

The following workflow outlines the standard procedure for preparing and analyzing an this compound sample by NMR spectroscopy, based on common laboratory practices.

Start Start: Sample Preparation Step1 Dissolve 20-30 mg of This compound in 0.6 mL of Deuterated Solvent (typically CDCl₃) Start->Step1 Step2 Transfer solution to a clean, dry NMR tube Step1->Step2 Step3 Cap tube and mix by gentle inversion Step2->Step3 Step4 Place tube in NMR spectrometer Step3->Step4 Step5 Acquire 1H NMR spectrum at room temperature Step4->Step5 Step6 Process data: Apply Fourier Transform, Phase correction, Set TMS reference to 0 ppm Step5->Step6 Step7 Analyze spectrum: Identify peaks, integration, and coupling patterns Step6->Step7

Research-Grade Analysis Technique

For advanced, quantitative analysis of oxidation processes in this compound, 13C NMR with isotope labeling is a powerful technique [2] [3]. One research study used uniformly labeled 13C18-Ethyl Linoleate to monitor the individual evolution of hydroperoxides and peroxy crosslinks during metal-catalyzed oxidation [3]. This method significantly enhances the intensity of 13C NMR signals, allowing for clearer identification and more accurate quantification of reaction intermediates and products compared to conventional NMR methods [3].

References

Comprehensive Technical Guide: Ethyl Linoleate (EINECS 208-868-4) - Properties, Synthesis, and Biomedical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethyl Linoleate

This compound (CAS: 544-35-4) is an unsaturated fatty acid ethyl ester derived from the formal condensation of the carboxyl group of linoleic acid with the hydroxyl group of ethanol. With the EINECS number 208-868-4, this compound has gained significant importance in pharmaceutical research and cosmetic science due to its enhanced bioavailability and stability compared to its parent fatty acid. This compound represents a strategic molecular modification of the essential omega-6 fatty acid linoleic acid, resulting in improved penetration through biological barriers including the stratum corneum, which is the rate-limiting barrier in epidermal absorption of active compounds [1] [2].

The historical context of this compound is rooted in traditional medicine, where linoleic acid-rich plant oils from sunflower, safflower, and evening primrose have been used for centuries for skin conditions and wound healing. The development of this compound as a distinct compound bridges the wisdom of traditional herbalism with contemporary scientific advancement, creating a molecule with optimized physicochemical properties for modern therapeutic and cosmetic applications [2]. Currently, this compound is recognized for its diverse biological activities, including anti-melanogenic properties, anti-inflammatory effects, and clinical efficacy as an anti-acne agent, making it a compound of significant interest for researchers and drug development professionals [1].

Chemical and Physical Properties

Structural Characteristics and Identification

This compound possesses a systematic chemical structure characterized by an 18-carbon chain with two cis-double bonds at positions 9 and 12, coupled with an ethyl ester functional group. The molecular formula is C₂₀H₃₆O₂, yielding a molecular weight of 308.50 g/mol [3] [4]. The compound is systematically named as ethyl (9Z,12Z)-octadeca-9,12-dienoate, reflecting the specific stereochemistry of the double bonds. This polyunsaturated structure is fundamental to its biological activity and chemical reactivity, particularly in oxidation processes and interactions with cellular membranes [3].

The compound exists as a pale yellow liquid at room temperature with a characteristic fatty odor. It is classified as a fatty acid alkyl ester and finds applications primarily in the vitamin and pharmaceutical industries. Its lipid-soluble nature enables superior penetration through biological barriers compared to water-soluble compounds, making it particularly valuable in topical formulations designed to target dermal and epidermal structures [3] [1].

Quantitative Physical Properties

Table 1: Fundamental physical properties of this compound

Property Value Conditions Reference
Molecular Weight 308.50 g/mol - [3]
Density 0.876 g/mL 25°C [3]
Boiling Point 224°C 17 mm Hg [3]
Melting Point <25°C - [3]
Flash Point 110°C - [3]
Refractive Index n²⁰/D 1.455 20°C [3]
Purity ≥97% - [3]

Table 2: Spectral properties and stability parameters

Parameter Specification Conditions Reference
Storage Conditions Refrigerator 2-8°C - [3]
Stability Stable under normal temperature and pressure - [3]
XLogP3-AA 7.30 (estimated) - [4]
Beilstein Number 1727827 - [4]
MDL Number MFCD00009535 - [4]

The relatively high estimated partition coefficient (XLogP3-AA: 7.30) indicates strong lipophilicity, which correlates with the compound's ability to penetrate lipid-rich biological membranes and accumulate in hydrophobic cellular compartments [4]. The refractive index of 1.455 at 20°C provides a useful parameter for identification and quality control during synthesis and purification processes. The specified storage condition of 2-8°C reflects the compound's susceptibility to degradation at elevated temperatures, likely due to oxidation of the unsaturated bonds [3].

Synthesis and Production Methodologies

Industrial Catalytic Esterification

The composite solid superacid catalysis method represents an advanced industrial approach for this compound synthesis. This innovative technique utilizes TiO₂/SO₄²⁻ and TiO₂-SiO₂/SO₄²⁻ composite solid superacid catalysts to facilitate the esterification reaction between linoleic acid and ethanol. These catalysts offer significant advantages over traditional liquid acid catalysts, including reduced equipment corrosion, elimination of acidic wastewater, and reusability of the catalyst system [5].

The typical reaction conditions involve a molar ratio of linoleic acid to ethanol ranging from 1:1 to 1:4, with catalyst loading at 0.5-3.0% of the total raw material mass. The reaction proceeds at temperatures between 70-90°C for 2-4 hours under reflux conditions with continuous stirring. The composite solid superacid system achieves remarkably high conversion rates of linoleic acid, typically exceeding 95%, making it particularly suitable for industrial-scale production [5]. The mechanism involves the activation of the carbonyl group through coordination with strong acid sites on the catalyst surface, facilitating nucleophilic attack by ethanol and subsequent water elimination.

Ionic Liquid Microemulsion System

A novel ionic liquid microemulsion approach has been developed that offers exceptional efficiency under mild conditions. This method employs 1-hexyl-3-methylimidazolium hydrogen sulfate ([Hmim]HSO₄) as both catalyst and surfactant in a microemulsion system with cyclohexane as the continuous phase and TX-100 as a co-surfactant [6].

Table 3: Ionic liquid microemulsion synthesis parameters

Parameter Specification Notes
Ionic Liquid [Hmim]HSO₄ (4 parts by weight) Catalyst and surfactant
Co-surfactant TX-100 (24 parts by weight) Conventional surfactant
Continuous Phase Cyclohexane (5 parts by weight) -
Linoleic Acid 5.6112 g Reactant
Ethanol 5.5653 g Reactant
Reaction Temperature 40°C Mild conditions
Reaction Time 8 hours -
Stirring Speed 700 rpm For emulsion formation
Yield 91.07% -

The microemulsion system significantly increases the contact area between the catalyst and reactants, while the ionic liquid simultaneously catalyzes the reaction and forms hydrogen bonds with water produced during esterification. This unique mechanism shifts the reaction equilibrium toward product formation by effectively removing water from the reaction sphere. The process occurs at a mild temperature of 40°C, contributing to energy efficiency and minimizing thermal degradation of the unsaturated system [6]. After reaction completion, the product is isolated via rotary evaporation at 50°C for one hour, yielding high-purity this compound with minimal downstream processing requirements.

Traditional Laboratory-Scale Synthesis

The classical debromination method provides a laboratory-scale approach to obtaining high-purity this compound, particularly suitable for research applications where isomeric purity is paramount. This multi-step procedure begins with the extraction of fatty acids from linoleic acid-rich oils such as sunflower seed oil (containing approximately 60% linoleic acid) through saponification with potassium hydroxide in glycerin at 120-140°C, followed by acid liberation using sulfuric acid [7].

The key purification step involves bromination at 0-10°C in petroleum ether, yielding tetrabromostearic acid which selectively precipitates from solution. The bromination employs 30.7 ml (90 g, 0.56 mole) of bromine added over approximately 20 minutes while maintaining temperature between 10-15°C. The collected tetrabromide is then subjected to debromination with zinc in absolute ethanol, initiating an exothermic reaction that requires temperature moderation. Subsequent esterification with ethanolic HCl and distillation under reduced pressure (boiling point 175°C/2.5 mm Hg, 193°C/6 mm Hg) yields pure this compound characterized by an iodine value of 162.3-162.5 (Wijs method) and specific gravity of 0.8846 at 15.5°C [7].

Biological Activities and Mechanism of Action

Inhibition of Melanogenesis

This compound demonstrates significant anti-pigmentary activity through modulation of the melanogenic pathway in melanocytes. Research using B16F10 murine melanoma cells has revealed that this compound substantially inhibits both melanin content and intracellular tyrosinase activity in α-melanocyte-stimulating hormone (α-MSH)-induced cells, with an IC₅₀ value in the micromolar range. Interestingly, the compound does not directly inhibit mushroom tyrosinase activity, suggesting its mechanism involves regulation of cellular signaling pathways rather than direct enzyme inhibition [1].

At the molecular level, this compound downregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenesis, and its downstream targets including tyrosinase and tyrosinase-related protein 1 (TRP-1). This regulation occurs through suppression of the Akt/GSK3β/β-catenin signaling pathway, as evidenced by reduced phosphorylation of Akt and GSK3β and decreased β-catenin levels. As β-catenin is a key transcriptional co-activator for MITF expression, its reduction leads to diminished MITF promoter activity and consequent downregulation of melanogenic enzymes [1].

MelanogenesisPathway α_MSH α_MSH MC1R MC1R α_MSH->MC1R Binds Akt Akt MC1R->Akt Activates p_Akt p_Akt Akt->p_Akt Phosphorylation GSK3β GSK3β p_Akt->GSK3β Regulates p_GSK3β p_GSK3β GSK3β->p_GSK3β Phosphorylation β_catenin β_catenin p_GSK3β->β_catenin Degrades MITF MITF β_catenin->MITF Transactivates Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates TRP1 TRP1 MITF->TRP1 Upregulates Melanin Melanin Tyrosinase->Melanin Produces TRP1->Melanin Produces EthylLinoleate EthylLinoleate EthylLinoleate->p_Akt Inhibits EthylLinoleate->p_GSK3β Inhibits EthylLinoleate->β_catenin Reduces

Diagram 1: Molecular mechanism of this compound-mediated inhibition of melanogenesis through the Akt/GSK3β/β-catenin signaling pathway. This compound (red) suppresses phosphorylation of Akt and GSK3β, leading to reduced β-catenin levels and subsequent downregulation of MITF and melanogenic enzymes.

The suppression of melanogenesis occurs without significant cytotoxicity at effective concentrations, as demonstrated by MTT assays showing maintained cell viability in B16F10 murine melanoma cells and human dermal fibroblasts treated with this compound. This favorable safety profile positions this compound as a promising alternative to conventional depigmenting agents such as hydroquinone, kojic acid, and arbutin, which are associated with potential side effects including skin irritation, carcinogenicity, and genotoxicity [1].

Additional Biological Activities

Beyond its melanogenesis-inhibiting properties, this compound exhibits notable anti-inflammatory and antibacterial activities that contribute to its therapeutic potential. Clinically, it has been proven effective as an anti-acne agent, likely through a combination of antimicrobial action against Cutibacterium acnes and anti-inflammatory effects on associated skin lesions [1]. The compound also demonstrates wound healing acceleration properties, possibly mediated through modulation of inflammatory cytokines and promotion of tissue remodeling [1] [2].

In the context of cardiovascular health, preliminary research suggests this compound may influence lipid metabolism regulation, potentially contributing to the management of hyperlipidemia and atherosclerosis risk. However, comprehensive clinical studies in humans remain limited, and further investigation is needed to fully validate its efficacy and safety in nutritional and pharmaceutical applications [2]. The historical use of linoleic acid-rich oils in traditional medicine for skin conditions and general wellness supports the potential therapeutic value of this compound, though more rigorous clinical trials are warranted to establish evidence-based applications [2].

Analytical Methods and Characterization

Chromatographic Techniques

Gas chromatography (GC) represents the primary analytical method for quantifying this compound and assessing its purity in synthetic products and formulated preparations. The analysis typically employs non-polar or moderately polar capillary columns (e.g., DB-5, HP-5, or equivalent) with flame ionization detection (FID). The sample preparation involves dissolution in appropriate solvents such as hexane or chloroform, with injection volumes of 1-2 µL and split ratios adjusted according to concentration [6] [7].

The temperature program generally initiates at 150-180°C with a hold time of 2-5 minutes, followed by a ramp of 3-5°C/min to a final temperature of 280-300°C, with a final hold time of 5-10 minutes to ensure elution of higher molecular weight contaminants. The carrier gas (helium or hydrogen) flow rates typically range from 1.0-2.0 mL/min. Under these conditions, this compound displays a characteristic retention time that can be confirmed by comparison with authentic standards. For complex mixtures, gas chromatography-mass spectrometry (GC-MS) provides definitive identification through characteristic fragmentation patterns including m/z 67, 81, 95, 150, 262, and 308 (molecular ion) [6] [4].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy offers comprehensive structural elucidation of this compound, with both ¹H and ¹³C NMR providing distinctive spectral fingerprints. The ¹H NMR spectrum (CDCl₃, 400 MHz) exhibits characteristic signals including: δ 0.89 (t, 3H, terminal CH₃), δ 1.26 (broad m, 20H, methylene envelope), δ 1.61 (quin, 2H, -OCOCH₂CH₂-), δ 2.05 (m, 4H, -CH₂-CH=CH-), δ 2.76 (t, 2H, -CH=CH-CH₂-CH=CH-), δ 4.12 (q, 2H, -OCH₂CH₃), δ 5.34 (m, 4H, -CH=CH-) [4].

The ¹³C NMR spectrum (CDCl₃, 100 MHz) displays key resonances at: δ 14.3 (terminal CH₃), δ 22.7-34.2 (methylene carbons), δ 60.1 (-OCH₂CH₃), δ 128.0-130.2 (olefinic carbons), and δ 174.3 (carbonyl carbon). Additional confirmation can be obtained through Fourier-Transform Infrared (FTIR) spectroscopy, with characteristic absorptions at approximately 3010 cm⁻¹ (=C-H stretch), 2925 and 2855 cm⁻¹ (C-H stretch), 1742 cm⁻¹ (ester C=O stretch), 1175 cm⁻¹ (C-O stretch), and 720 cm⁻¹ (=C-H bend) [4]. The refractive index of 1.455 at 20°C provides a rapid quality control parameter for purity assessment during production [3].

Experimental Protocols

In Vitro Melanogenesis Inhibition Assay

The anti-melanogenic activity of this compound can be evaluated using B16F10 murine melanoma cells stimulated with α-melanocyte-stimulating hormone (α-MSH). The following protocol details the methodology for assessing effects on melanin content and tyrosinase activity [1]:

  • Cell Culture: Maintain B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin/streptomycin solution at 37°C in a humidified atmosphere with 5% CO₂.
  • Cell Viability Assessment (MTT Assay): Seed cells at a density of 4×10³ cells/well in 96-well plates and culture overnight. Treat with various concentrations of this compound (typically 1-100 µM) for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate at 37°C for 4 hours. Remove medium, dissolve formazan crystals in DMSO (150 µL), and measure absorbance at 570 nm using a microplate reader.
  • Melanin Content Measurement: After discarding medium, harvest cells by centrifugation. Dissolve the obtained pellet in 1 N sodium hydroxide (NaOH) containing 10% DMSO at 80°C for 30 minutes. Determine relative melanin production by measuring absorbance at 475 nm using a microplate reader.
  • Intracellular Tyrosinase Activity: Collect cells and lysate in lysis buffer (100 mM Tris–HCl, pH 8, 250 mM NaCl, 0.5% Nonidet P-40, 1× protease inhibitor cocktail). Sonicate several times and incubate on ice for 30 minutes. Centrifuge lysates at 14,000 rpm for 25 minutes at 4°C. Determine protein concentration using a BCA Protein Assay kit. Mix diluted lysates with 2 mM L-DOPA at 37°C and measure absorbance at 490 nm every 10 minutes for 1 hour.
  • Western Blot Analysis: Separate equal amounts of protein (10-40 µg) by 10-12% SDS-PAGE and transfer onto PVDF membranes. Probe membranes with antibodies against MITF (1:1,000), tyrosinase (1:7,000), TRP1 (1:7,000), Akt (1:2,000), p-Akt (1:1,000), GSK3β (1:2,000), p-GSK3β (1:1,000), and β-catenin (1:2,500).
Synthesis Scale-Up and Optimization

For industrial-scale production of this compound via the composite solid superacid catalysis method, the following optimized protocol is recommended [5]:

  • Catalyst Preparation: Prepare TiO₂/SO₄²⁻ or TiO₂-SiO₂/SO₄²⁻ composite solid superacid by coprecipitation or sol-gel method using titanium tetrabutoxide and tetraethyl orthosilicate as precursors. Impregnate with sulfuric acid solution (0.5-2.0 M), followed by drying at 110°C for 12 hours and calcination at 450-600°C for 3 hours.
  • Esterification Reaction: Charge a reactor with linoleic acid and absolute ethanol in a molar ratio of 1:1 to 1:4. Add catalyst (0.5-3.0% of total raw material mass). Heat the mixture to 70-90°C with continuous stirring under reflux conditions for 2-4 hours. Monitor reaction progress by thin-layer chromatography or gas chromatography.
  • Product Isolation: After reaction completion, cool the mixture to room temperature and separate the catalyst by filtration. Wash the catalyst with ethanol for reuse. Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure at 50-60°C. Further purify the crude product by vacuum distillation (175-180°C at 2-3 mm Hg) to obtain high-purity this compound (≥97%).

Applications in Pharmaceutical and Cosmetic Formulations

This compound's diverse biological activities support its application in multiple formulation types. In cosmetic products, it functions as both an active ingredient and penetration enhancer, particularly in skin brightening formulations targeting hyperpigmentation disorders such as melasma, freckles, and post-inflammatory hyperpigmentation. Recommended usage concentrations typically range from 0.1% to 1.0% in serums, creams, and lotions [1]. The compound's lipid-soluble character enables efficient penetration through the stratum corneum, facilitating delivery to melanocytes in the basal layer of the epidermis [1] [2].

In pharmaceutical applications, this compound shows promise as a therapeutic agent for acne vulgaris through its demonstrated antibacterial and anti-inflammatory properties. Clinical studies have confirmed its efficacy as an anti-acne agent when formulated in topical preparations at concentrations of 0.5-2.0% [1]. Additionally, ongoing research explores its potential in wound healing formulations, where it may accelerate tissue repair through modulation of inflammatory mediators and promotion of re-epithelialization [2]. The compound's potential cardiovascular benefits, including possible effects on lipid metabolism, suggest future applications in oral formulations, though further clinical validation is required [2].

Conclusion and Future Perspectives

This compound (EINECS 208-868-4) represents a versatile bioactive compound with well-established synthesis protocols and promising biological activities. The development of efficient catalytic systems, particularly composite solid superacids and ionic liquid microemulsions, enables high-yield production under environmentally favorable conditions. The compound's mechanism of melanogenesis inhibition through the Akt/GSK3β/β-catenin pathway provides a scientific foundation for its application in dermatological and cosmetic formulations targeting hyperpigmentation disorders [1].

References

Comprehensive Application Notes and Protocols: Ethyl Linoleate Meconium Analysis for Prenatal Ethanol Exposure Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Significance and Introduction

Fetal Alcohol Spectrum Disorder (FASD) represents a major public health concern as the most common preventable cause of mental impairment and developmental disabilities worldwide. The global prevalence of FASD is approximately 7.7 per 1,000 population, with developed regions such as Europe reporting rates as high as 19.8 per 1,000 [1]. Prenatal alcohol exposure (PAE) can result in a spectrum of abnormalities including morphological changes, cognitive impairment, behavioral deficits, and neurological developmental disorders that persist throughout life [1]. The adverse effects of alcohol on the developing fetus are now recognized as a serious global public health problem, with maternal alcohol consumption during pregnancy causing direct, lasting, multisystemic, and often irreversible damage to the embryo [1].

Identification of prenatal alcohol exposure remains challenging due to reliance on maternal self-report, which is often inaccurate due to guilt, shame, and fear of legal consequences or custody loss. Studies demonstrate that maternal self-reports of heavy alcohol use during pregnancy are tenfold lower than rates detected through biological markers [2]. This underreporting creates a critical need for objective biomarkers that can accurately identify in utero alcohol exposure. Meconium analysis for fatty acid ethyl esters (FAEEs), particularly ethyl linoleate, has emerged as a validated methodological approach for identifying heavy prenatal ethanol exposure, especially during the second and third trimesters when meconium begins to form [3] [2].

Table 1: Epidemiological Data on Prenatal Alcohol Exposure and FASD Prevalence

Population/Region Prevalence Rate Measurement Method Reference
Global FASD 7.7 per 1,000 Systematic review [1]
Europe FASD 19.8 per 1,000 Regional analysis [1]
Canadian PAE 1.16-2.40% Meconium FAEE analysis [2]
Italian PAE 7.9% (overall) Meconium FAEE/EtG analysis [4]
Rome, Italy PAE 29.4% Meconium FAEE/EtG analysis [4]

Biomarker Science and Physiological Basis

Biochemical Foundations of FAEEs

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites formed through the enzyme-mediated esterification of ethanol with free fatty acids or fatty acyl-CoA molecules [3]. This biochemical pathway occurs in virtually all tissues, with significant activity in the placenta and fetal compartments [3]. The formation of FAEEs is catalyzed by several enzymes, including FAEE synthase and carboxyl ester lipase, which facilitate the conjugation of ethanol with endogenous fatty acids derived from triglycerides, lipoproteins, and phospholipids [3]. Following formation, FAEEs are incorporated into meconium through various physiological processes, including biliary excretion and intestinal secretion, where they accumulate throughout the second and third trimesters of pregnancy [2].

The chemical structure of this compound consists of a linoleic acid backbone (an 18-carbon polyunsaturated fatty acid with two double bonds) esterified to an ethanol molecule. This specific FAEE has demonstrated particular significance in meconium analysis due to its metabolic stability and reliable detection in exposed neonates. This compound is one of approximately 15-20 different FAEEs that can be detected in biological specimens, but it is consistently identified as one of the predominant esters in meconium samples from alcohol-exposed neonates [3].

This compound as a Key Biomarker

This compound has emerged as a particularly valuable component within the FAEE biomarker panel for several reasons. First, it demonstrates excellent analytical sensitivity in chromatographic methods due to its chemical properties. Second, research has shown that this compound levels increase significantly in meconium samples supplemented in vitro with ethanol, demonstrating its direct relationship to alcohol exposure [3]. Third, when combined with other FAEEs (typically ethyl palmitate, ethyl oleate, and ethyl stearate), this compound contributes to a composite biomarker profile that substantially improves the accuracy of prenatal alcohol exposure detection [2].

The metabolic pathway of this compound formation and detection can be visualized as follows:

G This compound Metabolic Pathway (Prenatal Alcohol Exposure) Maternal_Alcohol_Intake Maternal_Alcohol_Intake Ethanol Ethanol Maternal_Alcohol_Intake->Ethanol Metabolized to Placental_Transfer Placental_Transfer FAEE_Synthase_Activity FAEE_Synthase_Activity Placental_Transfer->FAEE_Synthase_Activity Fetal circulation Ethyl_Linoleate_Formation Ethyl_Linoleate_Formation FAEE_Synthase_Activity->Ethyl_Linoleate_Formation Enzymatic esterification Ethyl_Linoleate Ethyl_Linoleate Ethyl_Linoleate_Formation->Ethyl_Linoleate Produces Meconium_Accumulation Meconium_Accumulation Analytical_Detection Analytical_Detection Meconium_Accumulation->Analytical_Detection SPME GC-MS analysis Linoleic_Acid Linoleic_Acid Linoleic_Acid->FAEE_Synthase_Activity Available in fetal compartment Ethanol->Placental_Transfer Crosses placenta Ethyl_Linoleate->Meconium_Accumulation Biliary excretion

Materials and Methods

Specimen Collection and Storage Protocols

Meconium collection requires careful attention to timing and technique to ensure analytical integrity. Meconium should be collected from the first neonatal stools within 24 hours postpartum whenever possible, as samples collected beyond 24-48 hours may represent transitional stools with increased risk of false-positive results [2]. Research indicates that false-positive rates increase significantly with collection time, reaching approximately 20%, 40%, and 60% after 24, 48, and 72 hours, respectively [2]. The collection procedure involves:

  • Using a clean plastic applicator to transfer meconium from the diaper into a pre-labeled sterile collection tube
  • Collecting approximately 500 mg of material (minimum 100 mg required for analysis)
  • Avoiding contamination with urine or other bodily fluids
  • Immediately freezing samples at -20°C or ideally -80°C for preservation
  • Documenting precise collection time and date for interpretive purposes

Storage and transportation conditions critically impact FAEE stability. Samples should be maintained continuously frozen during storage and transport, with freeze-thaw cycles strictly avoided. Long-term storage at -80°C is recommended for research or archived samples, with stability demonstrated for at least 12 months under these conditions [2].

Analytical Method: SPME GC-MS

The headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME GC-MS) represents the current gold standard method for this compound quantification in meconium [2]. The detailed protocol encompasses the following steps:

3.2.1 Reagents and Calibration Standards
  • Internal standards: Deuterated (d5) FAEE mix (ethyl palmitate-d5, ethyl oleate-d5, this compound-d5, ethyl stearate-d5) at concentration of 10 µg/mL
  • Calibration standards: FAEE mix at 10 µg/mL serially diluted to create calibration curve ranging from 0.015 µg/mL to 10 µg/mL
  • Solvents: High-purity methanol, heptane, and deionized water
  • Quality controls: Pooled meconium extracts fortified with low, medium, and high concentrations of FAEEs
3.2.2 Sample Preparation Protocol
  • Homogenization: Precisely weigh 100-500 mg of meconium and add 1 mL of purified water
  • Internal standard addition: Add 25 µL of deuterated FAEE working solution (100 µg/mL in methanol)
  • Extraction: Add 2 mL of heptane:ethyl acetate (9:1 v/v) mixture, vortex vigorously for 2 minutes
  • Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C
  • Collection: Transfer organic layer to a new glass vial
  • Concentration: Evaporate under gentle nitrogen stream at room temperature
  • Reconstitution: Reconstitute dry extract in 100 µL of heptane for GC-MS analysis
3.2.3 HS-SPME GC-MS Parameters

Table 2: Instrumental Parameters for HS-SPME GC-MS Analysis of this compound

Parameter Specification Notes
GC Column HP-5MS (30 m × 0.25 mm × 0.25 µm) Low-polarity stationary phase
Injection Splitless mode, 250°C
Oven Program 60°C (1 min), 20°C/min to 200°C, 5°C/min to 280°C (5 min) Optimal separation
Carrier Gas Helium, 1.0 mL/min constant flow
MS Transfer Line 280°C
Ion Source Electron impact (70 eV), 230°C
Detection Selected ion monitoring (SIM)
Characteristic Ions This compound: 91, 145, 262, 294 Quantitative ion: 262

The complete analytical workflow from sample collection to data interpretation is illustrated below:

G This compound Analytical Workflow (Meconium Analysis) Sample_Collection Sample_Collection Meconium_Sample Meconium_Sample Sample_Collection->Meconium_Sample First neonatal stools Sample_Preparation Sample_Preparation FAEE_Extract FAEE_Extract Sample_Preparation->FAEE_Extract Liquid-liquid extraction SPME_Extraction SPME_Extraction GC_MS_Analysis GC_MS_Analysis SPME_Extraction->GC_MS_Analysis Thermal desorption Chromatogram Chromatogram GC_MS_Analysis->Chromatogram Separation & detection Data_Processing Data_Processing Quantified_Result Quantified_Result Data_Processing->Quantified_Result Calibration curve Result_Interpretation Result_Interpretation Meconium_Sample->Sample_Preparation Weigh & homogenize Internal_Standard Internal_Standard Internal_Standard->Sample_Preparation Add deuterated standards FAEE_Extract->SPME_Extraction Headspace concentration Chromatogram->Data_Processing Peak integration Quantified_Result->Result_Interpretation Compare to cutoff

Data Interpretation and Quality Assurance

Cutoff Values and Result Interpretation

The established clinical cutoff for total FAEEs in meconium is 2 nmol/g (approximately 600 ng/g), which was determined through large clinical studies involving abstinent populations [2]. This threshold represents the highest level measured in meconium of neonates born to abstinent mothers, with any value exceeding this level indicating heavy prenatal alcohol exposure [2]. When interpreting results, it is essential to consider:

  • Composite assessment: While this compound is an important component, clinical interpretation should be based on the sum of at least four FAEEs (ethyl palmitate, ethyl oleate, this compound, and ethyl stearate)
  • Collection timing: Samples collected beyond 24 hours require cautious interpretation due to increased false-positive risk
  • Analytical quality: Results should only be considered from validated laboratories with appropriate quality control measures
Quality Control Procedures

Robust quality control is essential for reliable meconium FAEE analysis. Each analytical batch should include:

  • Method blanks: To monitor for contamination during the analytical process
  • Calibration standards: At least six concentration levels covering the expected range
  • Quality control samples: Pooled meconium fortified at low, medium, and high concentrations
  • Duplicate analysis: At least 10% of samples should be analyzed in duplicate
  • Internal standard monitoring: Consistent recovery of deuterated standards across all samples

Acceptance criteria typically include calibration curves with correlation coefficients (r²) ≥0.99, QC samples within 15% of target values, and retention time stability within 0.1 minute across the batch [5].

Table 3: Analytical Performance Characteristics for this compound in Meconium

Performance Parameter Target Specification Typical Performance
Limit of Detection (LOD) < 0.005 nmol/g 0.002 nmol/g
Limit of Quantification (LOQ) < 0.015 nmol/g 0.006 nmol/g
Inter-day Precision (CV%) < 15% 6.51% (low QC), 5.41% (high QC)
Intra-day Precision (CV%) < 10% 6.45% (low QC), 5.16% (high QC)
Recovery Efficiency > 85% 90-95%
Linearity Range 0.015-10 µg/mL r² > 0.995

Applications and Future Directions

The implementation of This compound meconium analysis extends beyond simple exposure detection, with growing applications in clinical research, epidemiological studies, and early intervention programs. Large-scale studies utilizing this methodology have revealed substantial geographical variations in prenatal alcohol exposure patterns, with prevalence rates ranging from 0% in some Italian cities to 29.4% in others [4]. Such data provides crucial information for targeted public health interventions and resource allocation.

Emerging research directions include the combination of FAEE analysis with other biomarkers such as ethyl glucuronide (EtG) to improve detection sensitivity and specificity [3]. Additionally, investigations into the relationship between specific FAEE profiles and the risk of particular FASD phenotypes may enable early identification of high-risk neonates before clinical symptoms manifest. Recent placental transcriptome studies have revealed that prenatal alcohol exposure is associated with significant changes in gene co-expression networks related to erythropoiesis and angiogenesis, suggesting potential connections between this compound levels and specific molecular pathways affected by alcohol teratogenicity [6].

Clinical implementation of meconium FAEE screening faces several challenges, including ethical considerations regarding mandatory screening, the need for appropriate counseling resources for positive cases, and legal implications of identified prenatal substance exposure. Nevertheless, when implemented as part of comprehensive care protocols, meconium this compound analysis provides a powerful tool for identifying at-risk infants who may benefit from early intervention services and developmental monitoring, potentially mitigating the secondary disabilities associated with FASD [2].

References

Application Notes and Protocols: Fatty Acid Ethyl Esters in Meconium as a Biomarker for Prenatal Alcohol Exposure

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites formed when ethanol conjugates with free fatty acids, catalyzed by enzymes such as FAEE synthase and acyl-coenzyme A:ethanol O-acyltransferase [1]. These metabolites accumulate in meconium—the first stool of newborns—which begins forming around the 12th to 20th week of gestation and serves as a cumulative matrix for tracking in utero exposures [2] [3]. Analysis of FAEEs in meconium provides a valuable objective biomarker for identifying prenatal alcohol exposure (PAE), addressing limitations of maternal self-reporting and enabling early intervention for at-risk infants [4] [5].

Analytical Methods for FAEE Determination

Accurate measurement of FAEEs requires sensitive and specific methodologies. The primary techniques involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). Below are detailed protocols for two established approaches.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used in clinical research for quantitative FAEE analysis in meconium [2] [1].

  • Sample Preparation:

    • Weighing: Accurately weigh 0.5 g of meconium into a extraction tube [2].
    • Homogenization: Add 3.5 mL of distilled water and vortex until homogeneous.
    • Internal Standard Addition: Add a known concentration of ethyl heptadecanoate (e.g., to achieve 8 μg/g meconium) as an internal standard to control for extraction efficiency [2].
    • Extraction: Add 3.5 mL of hexane, mix on a rotary mixer for 30 minutes, and centrifuge at 1,600×g for 30 minutes. Freeze the mixture at -20°C to solidify lipids, then aspirate the hexane layer [2].
    • Clean-up: Apply the hexane extract to a preconditioned solid-phase extraction (SPE) column (e.g., CUNAX153). Elute twice with 4 mL each of hexane and methylene chloride. Combine eluates, evaporate under a gentle nitrogen stream, and reconstitute in 100 μL of acetone [2].
  • Instrumental Analysis:

    • GC-MS Configuration: Use an Agilent GC6890/MS5973N system or equivalent.
    • Column: HP-5MS (0.25 mm × 30 m × 0.25 μm).
    • Temperature Program: Initial 100°C, ramp at 25°C/min to 200°C, then 5°C/min to 300°C, hold for 5 minutes.
    • Detection: Positive chemical ionization (PCI) with methane reagent gas; selected ion monitoring (SIM) mode [2].
  • Method Validation:

    • Recovery: Mean recovery rates of approximately 101.0% ± 4.6% for spiked meconium samples [2].
    • Precision: Intra-assay and inter-assay coefficients of variation (CVs) ≤ 12.1% [2].
    • Limits of Detection (LOD): Ranging from 0.05 μg/g for ethyl laurate, myristate, palmitate, linoleate, and oleate to 1.0 μg/g for ethyl docosahexaenoate [2].
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suited for high-throughput analysis and simultaneous quantification of multiple FAEEs and other alcohol metabolites [3].

  • Sample Preparation:

    • Weighing: Use 0.1 g of meconium.
    • Homogenization: Homogenize in methanol using wooden applicator sticks.
    • Internal Standard: Include ethyl heptadecanoate.
    • Extraction: Employ solid-phase extraction (SPE). Thoroughly mix meconium before sampling to ensure homogeneity [3].
  • Instrumental Analysis:

    • LC-MS/MS Configuration: Liquid chromatography system coupled to a tandem mass spectrometer.
    • Ionization: Electrospray ionization (ESI) in positive mode.
    • Detection: Multiple reaction monitoring (MRM) for enhanced specificity [3].
    • Limits of Quantification (LOQ): 25–50 ng/g for FAEEs [3].

Key FAEE Species and Analytical Performance

The tables below summarize the primary FAEE species analyzed and the performance characteristics of different analytical methods.

Table 1: Key Fatty Acid Ethyl Ester (FAEE) Species in Meconium Analysis

FAEE Species Abbreviation Significance/Biological Relevance
Ethyl Linoleate E18:2 Consistently identified as a top predictor for PAE; high specificity [4] [2].
Ethyl Palmitate E16:0 Correlated with adverse fetal outcomes (e.g., reduced body/brain weight) [1].
Ethyl Oleate E18:1 Useful for distinguishing heavy drinking levels [4] [3].
Ethyl Stearate E18:0 Commonly quantified; found in exposed infants [1].
Ethyl Arachidonate E20:4 Potential biomarker for fetal alcohol effects on brain development [2].
Ethyl Docosahexaenoate E22:6 Potential biomarker for fetal alcohol effects on brain development [2]

Table 2: Analytical Method Performance Comparison

Parameter GC-MS Method [2] LC-MS/MS Method [3]
Sample Amount 0.5 g 0.1 g
Key Internal Standard Ethyl Heptadecanoate Ethyl Heptadecanoate
Extraction Liquid-Liquid + SPE Solid-Phase Extraction (SPE)
LOD/LOQ LODs: 0.05 - 1.0 μg/g LOQs: 25 - 50 ng/g

| Precision (CV) | Intra-assay: ≤ 4.6% Inter-assay: ≤ 12.1% | Intra-subject variability: 0.7 - 17.6% |

Clinical Validation and Interpretation

Establishing a clear link between meconium FAEE levels and maternal drinking is crucial for clinical application.

  • Sensitivity and Specificity: The performance of FAEEs as a biomarker varies with the specific ester and cutoff used. This compound has been reported to identify infants exposed to high levels of alcohol with a sensitivity of 88% and a specificity of 64% [4]. Another study found this compound had a lower sensitivity of 26.9% but a very high specificity and positive predictive value of 96.8% and 96.2%, respectively [2].
  • Cutoff Values: A cumulative threshold for the sum of seven key FAEEs (ethyl linolenate, palmitoleate, arachidonate, linoleate, palmitate, oleate, and stearate) at ≥ 2 nmol/g meconium is often used to indicate significant prenatal alcohol exposure [5] [3].
  • Correlation with Adverse Outcomes: Elevated cumulative FAEE concentrations in meconium are significantly associated with combined growth deficits at birth. Multivariate analysis has demonstrated that higher levels increase the risk for head circumference and length both ≤10th percentile (aOR, 2.94) and for head circumference, weight, and length all ≤10th percentile (aOR, 3.27) [5]. In animal models, ethyl palmitate concentration shows a negative correlation with fetal body and brain weights [1].

Experimental Workflow

The following diagram illustrates the complete pathway from sample collection to data interpretation, integrating the protocols described above.

fae_workflow Start Meconium Sample Collection A Sample Preparation & Weighing Start->A B Add Internal Standard (Ethyl Heptadecanoate) A->B C Homogenization & Extraction B->C D Clean-up (Solid-Phase Extraction) C->D E Concentration & Reconstitution D->E F Instrumental Analysis E->F G GC-MS Separation & Detection F->G Protocol 1 H LC-MS/MS Separation & Detection F->H Protocol 2 I Data Analysis & Quantification G->I H->I J Interpretation vs. Cut-off (≥ 2 nmol/g total FAEE) I->J End Result: PAE Identification & Risk Assessment J->End

Limitations and Considerations

  • Stability: FAEEs can degrade in meconium; samples should be frozen at ≤ -20°C immediately after collection and analyzed promptly. One validation study showed degradation after 12 hours at room temperature [3].
  • Specificity: While highly specific in controlled studies, dietary sources of fatty acids (e.g., olive oil) have been associated with increased total meconium FAEE, which could theoretically influence results [3].
  • Comparative Performance: Meconium ethyl glucuronide (EtG), another direct alcohol metabolite, may offer superior agreement with self-reported maternal drinking in some cohorts, with one study showing moderate-substantial agreement (kappa: 0.57) at a cutoff of ≥30 ng/g [3].

Conclusion

The protocols detailed herein provide a robust framework for detecting FAEEs in meconium, offering researchers and clinicians a critical tool for objective identification of prenatal alcohol exposure. The consistent association between specific FAEEs—particularly this compound and ethyl palmitate—and both maternal drinking patterns and neonatal growth outcomes solidifies their utility as biomarkers. Adherence to standardized collection, processing, and analytical procedures is paramount for generating reliable, reproducible data that can guide early intervention strategies for affected infants.

References

Comprehensive Application Notes and Protocols: GC-MS Analysis of Ethyl Linoleate in Meconium as a Biomarker for Prenatal Alcohol Exposure

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

Prenatal alcohol exposure remains a significant public health concern due to its potential to cause Fetal Alcohol Spectrum Disorders (FASD), which encompass a range of physical, behavioral, and cognitive abnormalities in affected children. Accurate identification of alcohol-exposed newborns is critical for early intervention and improved developmental outcomes. Unfortunately, maternal self-reporting of alcohol consumption during pregnancy is notoriously unreliable due to social stigma and recall bias, with studies demonstrating that maternal self-reports of heavy alcohol use are approximately tenfold lower than rates detected through biological markers [1]. This limitation has driven the search for objective biomarkers that can reliably detect prenatal alcohol exposure, with fatty acid ethyl esters (FAEEs) emerging as one of the most promising candidates.

FAEEs are non-oxidative metabolites formed through the esterification of ethanol with free fatty acids. These compounds are particularly valuable as biomarkers because they accumulate in meconium (the infant's first stool) beginning at approximately 12 weeks of gestation and remain stable until birth [2]. Unlike ethanol itself, which is rapidly cleared from the system, FAEEs provide a longer detection window that can reflect exposure throughout the second and third trimesters of pregnancy. Among the various FAEEs, ethyl linoleate (ethyl ester of linoleic acid) has demonstrated particular utility as a sensitive and specific marker of prenatal alcohol exposure. Research has confirmed that this compound accumulates in meconium in response to maternal alcohol consumption and can be reliably detected and quantified using gas chromatography-mass spectrometry (GC-MS) methodologies [3] [4].

The clinical significance of meconium FAEE analysis extends beyond mere detection of exposure. Studies have demonstrated that elevated FAEE levels in meconium are associated with poorer neurodevelopmental outcomes in children, including deficits in cognitive function, mental development, and psychomotor performance [2]. Additionally, recent research has shown that higher concentrations of FAEEs in meconium predict increased likelihood of marijuana use and substance use-related problems in adolescence, highlighting the long-term implications of prenatal alcohol exposure [2]. These findings underscore the value of meconium FAEE analysis not only as a diagnostic tool but also as a means to identify children who may benefit from early intervention services.

Analytical Methods for this compound Detection

Sample Collection and Storage Protocols

Meconium collection represents the critical first step in the analysis of this compound and requires careful attention to procedural details to ensure sample integrity. Meconium should be collected from the infant's diaper within the first 24-48 hours postpartum using a clean applicator, taking care to avoid urine contamination. Research indicates that the timing of collection is crucial, as delayed collection beyond 24 hours increases the risk of false positives, with false positive rates approximately 20%, 40%, and 60% after 24, 48, and 72 hours, respectively [1]. The collected sample should be immediately transferred to a clean container and stored at -20°C or lower to prevent degradation of target analytes. For long-term storage, maintenance at -70°C is recommended, with studies showing no significant degradation of FAEEs when proper freezing protocols are followed [5].

The meconium matrix itself presents analytical challenges due to its variable composition and high viscosity. Visual inspection should be performed to identify transitional samples (mixtures of meconium and postnatal stool), as these may yield unreliable results and should be excluded from analysis or flagged as inconclusive [1]. Prior to analysis, meconium samples should be thoroughly homogenized to ensure representative sampling. Some protocols recommend drying a separate aliquot of meconium at 50°C for 48 hours to determine dry weight, allowing for normalization of FAEE concentrations and improving comparability across samples with varying water content [6].

Sample Preparation and Extraction

The extraction of this compound from meconium requires efficient separation from a complex matrix while maintaining the integrity of the target analyte. The following optimized protocol, adapted from established methodologies [7] [5], has demonstrated high recovery rates and minimal matrix interference:

  • Homogenization: Accurately weigh approximately 0.5 grams of wet meconium into a glass centrifuge tube. Add a deuterated internal standard (d5-ethyl esters, typically d5-ethyl linoleate) to account for procedural losses and matrix effects. The internal standard should be added at a concentration that approximates the expected analyte concentration in samples.

  • Liquid-Liquid Extraction: Add 5 mL of methanol and 10 mL of chloroform to the homogenized meconium sample. Vortex vigorously for 2 minutes to ensure complete mixing. Sonicate the mixture for 15 minutes to enhance extraction efficiency, then centrifuge at 3000 × g for 10 minutes to separate phases. Carefully transfer the organic (lower) layer to a new clean tube.

  • Solid-Phase Extraction (SPE) Cleanup: For additional purification, pass the chloroform extract through a solid-phase extraction column (e.g., silica-based or amino-propyl columns). Pre-condition the column with 5 mL of methanol followed by 5 mL of chloroform. After loading the sample, wash with 5 mL of chloroform to remove interfering compounds, then elute the FAEEs with 8 mL of chloroform:methanol (90:10, v/v).

  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen gas at room temperature. Reconstitute the residue in 100 μL of heptane for GC-MS analysis. For methods utilizing headspace solid-phase microextraction (HS-SPME), reconstitute in an appropriate solvent such as methanol [7].

GC-MS Instrumentation and Analysis

The analysis of this compound requires precise chromatographic separation and selective detection to distinguish it from other meconium components. The following instrumental parameters have been optimized specifically for this compound detection [8] [7]:

Table 1: GC-MS Instrument Parameters for this compound Analysis

Parameter Specification Notes
GC System Agilent 7890 GC or equivalent -
MS Detector Agilent 5975C MSD or equivalent Electron ionization (EI) mode
Column HP-5MS capillary column (30 m × 0.25 mm ID × 0.25 μm film) Low-bleed stationary phase
Injection Split mode (2:1 to 5:1) Injector temperature: 250°C
Carrier Gas Helium, constant flow: 1.0 mL/min -

| Oven Program | Initial: 60°C (hold 1 min) Ramp 1: 20°C/min to 200°C Ramp 2: 5°C/min to 280°C (hold 5 min) | Total run time: 28.5 min | | Ion Source Temp | 230°C | - | | Quadrupole Temp | 150°C | - | | Detection Mode | Selected Ion Monitoring (SIM) | Quantitation ion: 88 m/z Qualifier ions: 79, 101, 55 m/z |

For enhanced specificity and sensitivity in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. When using GC-MS/MS, the following transitions are recommended for this compound: precursor ion 88 m/z → product ion 55 m/z (quantitation transition) and 88 m/z → 79 m/z (confirmation transition) [5]. The use of methane chemical ionization with low-energy collisions with argon has been shown to provide excellent sensitivity for FAEE detection in meconium [5].

Quantification and Quality Control

Quantification of this compound is typically performed using a calibration curve generated from analytical standards analyzed alongside batches of meconium samples. The calibration curve should span a concentration range relevant to clinical applications, typically from 10 to 1000 ng/g meconium. A linear response with a correlation coefficient (r²) ≥ 0.99 should be achieved. Quality control samples at low, medium, and high concentrations should be included in each analytical batch to monitor performance, with acceptance criteria typically set at ±15% of target concentrations.

The establishment of a clinical cut-off value is essential for interpreting results. Research indicates that a cumulative FAEE concentration (sum of ethyl palmitate, this compound, ethyl oleate, and ethyl stearate) of ≥ 2 nmol/g meconium provides high clinical sensitivity and specificity for identifying heavy prenatal alcohol exposure [1] [7]. This cut-off was established in studies of populations with verified alcohol abstinence and represents the 95th or 97.5th percentile of values in non-drinking populations.

Method Validation and Performance Characteristics

Rigorous validation is essential to ensure the reliability, accuracy, and precision of the GC-MS method for this compound quantification in meconium. The following table summarizes key validation parameters established in comprehensive method validation studies:

Table 2: Method Validation Parameters for this compound Analysis in Meconium

Validation Parameter Performance Characteristics Experimental Conditions
Linearity Range 10-1000 ng/g r² ≥ 0.99
Limit of Detection (LOD) 5-10 ng/g Signal-to-noise ratio ≥ 3:1
Limit of Quantification (LOQ) 15-30 ng/g Signal-to-noise ratio ≥ 10:1, CV < 15%
Precision (Intra-day) CV 5.16-6.45% n = 5-6 replicates at low and high QC
Precision (Inter-day) CV 5.41-6.51% n = 5-6 replicates over 3 days
Accuracy 85-115% of nominal values Across calibration range
Recovery 85-95% Compared to non-extracted standards
Carryover < 0.1% Following high-concentration samples
Specificity No interference from meconium matrix Tested with 10 different meconium lots

The validation data presented in Table 2 demonstrate that the GC-MS method for this compound quantification in meconium exhibits excellent analytical performance with high precision, accuracy, and sensitivity appropriate for clinical and research applications [7]. The method has shown particular robustness in handling the challenging meconium matrix, with adequate cleanup procedures minimizing ion suppression or enhancement during MS detection.

In addition to these analytical validation parameters, the method has undergone extensive clinical validation. Studies comparing meconium this compound concentrations with carefully documented maternal alcohol consumption have established strong correlations between biomarker levels and exposure. Notably, research has demonstrated that the presence of this compound in meconium shows significant associations with maternal drinking, particularly during the second and third trimesters of pregnancy [3] [4]. The test has demonstrated high specificity (96.8%) and positive predictive value (96.2%) for identifying prenatal alcohol exposure, though sensitivity is more variable (26.9-72%) depending on the population and drinking patterns studied [4]. This high specificity makes it particularly valuable for confirmatory testing when prenatal alcohol exposure is suspected.

Clinical Applications and Data Interpretation

Diagnostic Performance and Cut-off Values

The interpretation of meconium this compound concentrations requires understanding of established cut-off values and their diagnostic performance characteristics. While this compound is often evaluated as part of a panel of FAEEs, it has demonstrated independent utility as a biomarker for prenatal alcohol exposure. The following table summarizes key clinical validation findings for this compound and related FAEEs:

Table 3: Clinical Performance of this compound as a Biomarker for Prenatal Alcohol Exposure

Study Population Sensitivity Specificity AUC Key Findings
Canadian cohort (n=1315) [1] - - - Prevalence of heavy alcohol exposure: 1.16-2.40% by meconium FAEE vs. 0.24% by self-report
Mixed race South African cohort [5] 72% 51% - For detection of ≥1 drink/week in third trimester
Urban US cohort [4] 26.9% 96.8% - Positive predictive value: 96.2%
VLBW neonates [9] [6] 86-89% 83-88% 88% Using ethyl linolenate for trimester 1 exposure

The data in Table 3 highlight several important aspects of meconium this compound as a biomarker. First, the high specificity and positive predictive value observed in multiple studies indicate that when this compound is detected above established cut-offs, it is highly likely that significant prenatal alcohol exposure has occurred. Second, the consistently higher prevalence rates detected through meconium analysis compared to maternal self-report underscore the value of objective biomarker testing. Finally, the strong performance in very low birth weight (VLBW) neonates demonstrates the utility of this biomarker even in premature populations [9] [6].

It is important to note that meconium FAEE analysis primarily reflects alcohol exposure during the second and third trimesters, as meconium accumulation begins at approximately 12 weeks of gestation. However, studies have shown that this compound and other FAEEs can detect exposure during the first trimester as well, possibly due to the persistence of these compounds in fetal tissues or delayed elimination [9]. Research has identified a significant positive correlation between first-trimester drinking amounts and meconium ethyl linolenate concentrations (a related FAEE), with ROC curve analysis demonstrating excellent diagnostic accuracy (AUC = 88%) [6].

Correlation with Maternal Drinking Patterns

The concentration of this compound in meconium varies with maternal drinking patterns, including the quantity, frequency, and timing of alcohol consumption during pregnancy. Research has demonstrated that the mean number of drinks reported per week before and during pregnancy is significantly higher in mothers whose infants have detectable this compound in meconium compared to those without detectable levels [3]. Specifically, one study found that mothers of positive-testing infants reported 9.2 ± 1.9 drinks per week in the month before pregnancy compared to 4.3 ± 1.4 drinks per week in the negative group (p = 0.004) [3].

The timing of alcohol consumption during pregnancy also influences meconium this compound concentrations. While early research suggested that meconium FAEEs primarily reflect third-trimester exposure, more recent studies have demonstrated significant correlations with drinking during all trimesters. The strongest correlations have been observed with drinking during the second and third trimesters, with one study reporting Pearson correlation coefficients of r = 0.55 and r = 0.40 for second and third-trimester drinking, respectively [5]. This relationship with late-pregnancy drinking is consistent with the timing of meconium formation and accumulation.

Interestingly, different FAEEs may reflect different aspects of drinking patterns. While this compound shows good correlation with any alcohol exposure, other esters such as ethyl oleate have demonstrated stronger correlations with heavy drinking patterns, particularly the average ounces of absolute alcohol ingested per drinking day [5]. This suggests that a panel of FAEEs may provide more comprehensive information about maternal drinking patterns than any single ester alone.

Workflow and Clinical Significance Diagram

The following diagram illustrates the complete workflow for meconium collection, this compound analysis, and clinical interpretation:

The analytical and clinical workflow depicted above highlights the systematic process from sample collection to clinical application. The method's high specificity (96.8%) makes it particularly valuable for confirming prenatal alcohol exposure when maternal self-report is unreliable or unavailable [4]. The identification of exposed infants enables early intervention strategies, which have been shown to improve developmental outcomes in children affected by prenatal alcohol exposure. Furthermore, recent longitudinal research has demonstrated that elevated FAEE levels in meconium predict increased risk of substance use in adolescence, highlighting the long-term implications of this biomarker [2].

Applications and Implications

The GC-MS analysis of this compound in meconium has significant applications across clinical, research, and public health domains. In clinical practice, this biomarker provides an objective tool for identifying prenatal alcohol exposure, particularly in high-risk populations or when there is clinical suspicion of FASD. The high specificity and positive predictive value of the test make it valuable for confirmatory testing, while its non-invasive nature facilitates widespread implementation. The establishment of a 2 nmol/g cut-off for the sum of four FAEEs (ethyl palmitate, this compound, ethyl oleate, and ethyl stearate) has enabled standardized interpretation across different laboratories and populations [1] [7].

In research settings, meconium this compound analysis has enabled more precise investigation of the relationship between prenatal alcohol exposure and developmental outcomes. Studies utilizing this biomarker have demonstrated dose-response relationships between FAEE concentrations and cognitive deficits, including poorer performance on mental and psychomotor developmental assessments in infancy and lower IQ scores in childhood [2]. These findings have contributed importantly to our understanding of the neurodevelopmental consequences of prenatal alcohol exposure at different exposure levels.

From a public health perspective, meconium FAEE analysis offers potential as a universal screening tool for identifying alcohol-exposed newborns. Cost-effectiveness analyses have supported the implementation of such screening programs, particularly in populations with high prevalence of alcohol use during pregnancy [7]. The ability to identify exposed infants enables targeted early intervention services, which may mitigate some of the adverse effects of prenatal alcohol exposure. Furthermore, population-level data on prenatal alcohol exposure obtained through meconium screening can inform public health initiatives and resource allocation for FASD prevention and treatment programs.

It is important to note that ethical considerations must be addressed when implementing meconium screening programs, including appropriate counseling for families of positive-testing infants and ensuring linkage to necessary services rather than punitive measures. When properly implemented within a supportive framework, meconium this compound analysis represents a powerful tool for addressing the significant public health challenge of prenatal alcohol exposure and its associated developmental disorders.

References

Comprehensive Analytical Methods for Ethyl Linoleate Extraction from Meconium: Biomarker for Prenatal Alcohol Exposure

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ethyl linoleate is one of several fatty acid ethyl esters that serve as non-oxidative metabolites of ethanol, formed through enzyme-mediated esterification when ethanol interacts with free fatty acids in the body. [1] In clinical and forensic practice, the detection and quantification of this compound in meconium—the first stool of newborns—has emerged as a sensitive biomarker for identifying prenatal alcohol exposure during pregnancy. [2] [3] Unlike ethanol itself, which is rapidly cleared from the system, fatty acid ethyl esters accumulate in meconium throughout gestation, providing a retrospective window of exposure that spans the second and third trimesters of pregnancy. [3]

The analytical determination of this compound in meconium presents significant technical challenges due to the complex biological matrix and the need to detect trace-level concentrations. This protocol article provides detailed methodologies based on current scientific literature, including optimized extraction procedures and instrumental analysis techniques that have demonstrated superior sensitivity and specificity in identifying prenatal alcohol exposure. The ability to accurately measure these biomarkers has profound implications for early intervention in cases of fetal alcohol spectrum disorder (FASD), which represents the leading known cause of preventable mental retardation. [2]

Analytical Principles and Significance

Biochemical Basis of this compound as a Biomarker

Fatty acid ethyl esters (FAEEs), including this compound, are formed in the body through enzyme-mediated esterification of ethanol with free fatty acids, as well as with triglycerides, lipoproteins, and phospholipids. [1] This non-oxidative metabolic pathway occurs in virtually all tissues, with particularly high activity in the liver and pancreas, and is catalyzed by enzymes such as fatty acid ethyl ester synthase and carboxyl ester lipase. [1] In the context of prenatal development, it is significant that FAEEs do not cross the placenta, meaning their presence in meconium provides direct evidence of fetal ethanol exposure rather than merely maternal exposure. [3]

The pathophysiological significance of this compound and other FAEEs extends beyond their role as exposure biomarkers. Research suggests these compounds may act as mediators of alcohol-induced organ damage, potentially contributing to the teratogenic effects observed in fetal alcohol spectrum disorders. [4] When alcohol is consumed during pregnancy, ethanol and its metabolites can accumulate in the fetal compartment, where the developing organism has limited capacity for ethanol metabolism, leading to prolonged exposure to these potentially toxic compounds.

Meconium as a Biological Matrix

Meconium begins to form in the fetal intestine approximately during the 12th week of gestation and accumulates until birth, providing a cumulative record of fetal exposure to various substances throughout the second and third trimesters. [3] This unique window of detection represents a significant advantage over maternal self-reporting or blood alcohol measurements, which can only capture recent exposure. The complex composition of meconium—containing intestinal epithelial cells, mucus, amniotic fluid, and other materials—also presents analytical challenges due to the high potential for matrix interference during chemical analysis.

The stability of FAEEs in meconium under proper storage conditions (-80°C) makes them practical biomarkers for clinical and research applications. [2] Studies have demonstrated that the concentration of this compound and other FAEEs in meconium correlates with maternal drinking patterns, with elevated levels associated with increased risk of neurodevelopmental deficits, including decreases in growth, executive function, cognitive performance, mental development, and psychomotor development. [3]

Materials and Methods

Reagents and Standards
  • This compound standard (Sigma-Aldrich Co., St. Louis, MO) for calibration and quality control
  • Deuterated internal standards: d₅-ethyl palmitate, d₅-ethyl linoleate, d₅-ethyl oleate, d₅-ethyl stearate prepared according to published methods [3]
  • Organic solvents: HPLC-grade heptane, acetone (EMD Chemicals Inc.), ethanol-d₆
  • Derivatization agents: Thionyl chloride for esterification of free fatty acids
  • Sample preparation materials: Solid-phase microextraction fibers, extraction tubes, and filtration apparatus
Equipment and Instrumentation
  • Gas chromatograph-mass spectrometer (GC-MS) with triple quadrupole analyzer for detection and quantification
  • Headspace solid-phase microextraction (HS-SPME) system for automated sample introduction
  • Laboratory centrifuges with refrigeration capability for sample separation
  • Ultrasonic bath for improved extraction efficiency
  • Vacuum evaporation system for solvent concentration
  • Analytical balance with precision to 0.0001 g for accurate weighing

Experimental Protocols

Sample Collection and Storage

Proper collection and storage of meconium specimens is critical for obtaining accurate and reproducible results. The following protocol should be strictly followed:

  • Collection timing: Meconium should be collected as soon as possible after birth, typically within the first 24-48 hours, before the transition to regular stool.
  • Collection method: Using a clean spatula or similar tool, collect meconium from the diaper and place it into a pre-labeled polypropylene collection tube. [2]
  • Sample handling: If multiple meconium passages occur, collect all specimens and combine into a single sample, as the distribution of FAEEs may vary between passages.
  • Storage conditions: Immediately freeze samples at -80°C to preserve FAEE stability until analysis. [2] Avoid repeated freeze-thaw cycles, which may degrade target analytes.
  • Sample tracking: Maintain clear chain-of-custody documentation for forensic applications, including patient identifiers, collection date and time, and storage conditions.
Headspace Solid-Phase Microextraction (HS-SPME) Method

The HS-SPME method provides a rapid, sensitive approach for extracting this compound from meconium while minimizing matrix interference: [5] [3]

  • Sample preparation: Thaw meconium specimen at room temperature and homogenize thoroughly. Precisely weigh 0.5 g of meconium into a headspace vial.
  • Internal standard addition: Add 25 μL of deuterated internal standard solution (d₅-ethyl esters in methanol) to each sample to correct for extraction efficiency and instrument variability.
  • Liquid-liquid extraction: Add 1 mL of heptane:acetone mixture to the meconium sample. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes to separate phases.
  • Headspace extraction: Transfer the heptane layer to a new headspace vial. Place in HS-SPME autosampler and incubate at 80°C for 10 minutes with continuous agitation.
  • SPME fiber exposure: Expose the SPME fiber to the vial headspace for 20 minutes to adsorb volatile FAEEs.
  • Thermal desorption: Desorb the extracted compounds directly into the GC-MS injection port at 250°C for 2 minutes in splitless mode.

This optimized HS-SPME approach has demonstrated excellent cleanup of the challenging meconium matrix, producing chromatograms with minimal interference compared to conventional extraction methods. [3]

Alternative Liquid-Liquid Extraction Method

For laboratories without HS-SPME capability, a conventional liquid-liquid extraction method can be employed: [2]

  • Sample preparation: Weigh 1 g of meconium (wet weight) into a glass extraction tube. For samples less than 1 g, use the entire sample, but exclude specimens less than 0.5 g.
  • Internal standard addition: Add 100 μL of 1 mMol/L ethyl heptadecanoate as internal standard.
  • Extraction: Add 2 mL of acetone:hexane mixture to the meconium. Vortex vigorously for 3 minutes, then centrifuge at 3000 × g for 10 minutes.
  • Cleanup: Transfer the organic layer to a silica gel column for additional cleanup to remove interfering compounds.
  • Concentration: Evaporate the eluent under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of heptane for GC-MS analysis.
GC-MS Analysis Parameters

The following instrumental conditions have been optimized for the separation and detection of this compound in meconium extracts: [3]

  • Gas chromatography conditions:

    • Column: Equity-5 or equivalent fused-silica capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)
    • Injector temperature: 250°C, operated in splitless mode
    • Oven temperature program: Initial temperature 60°C (held for 1 min), increased to 180°C at 20°C/min, then to 280°C at 5°C/min (held for 5 min)
    • Carrier gas: Helium at constant flow of 1.0 mL/min
  • Mass spectrometry conditions:

    • Ionization mode: Electron impact ionization (EI) at 70 eV
    • Ion source temperature: 230°C
    • Transfer line temperature: 280°C
    • Data acquisition: Selected ion monitoring (SIM) mode
    • Characteristic ions for this compound: m/z 67, 81, 95, 262
    • Quantification ion: m/z 262

Table 1: GC-MS-MS MRM transitions and parameters for this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Retention Time (min)
This compound 262 95 15 12.8

Method Validation and Performance Characteristics

Analytical Figures of Merit

Comprehensive validation of the this compound extraction and analysis method ensures reliable and reproducible results for clinical and research applications. The following performance characteristics have been established for the HS-SPME GC-MS method: [5] [3]

Table 2: Analytical performance characteristics for this compound determination in meconium

Parameter Performance Value Experimental Conditions
Limit of Detection 0.020-0.042 nmol/g 0.5 g meconium sample
Linear Range Up to 10 nmol/g Correlation coefficient >0.99
Precision (CV) 2.6-19.4% Concentrations of 0.5-2.62 nmol/g
Accuracy 100-101% of expected Across calibration range
Extraction Efficiency ≥50% recovery With internal standard correction
Carryover Not detected At clinically relevant concentrations
Quality Control Procedures

Implementing robust quality control measures is essential for generating reliable data:

  • Calibration standards: Prepare fresh calibration curves with each batch of samples, spanning the expected concentration range (0.015 μg/mL to 10 μg/mL). [4]
  • Quality control samples: Include blank meconium (from abstaining mothers), negative controls, and spiked quality control samples at low, medium, and high concentrations.
  • Internal standard monitoring: Monitor internal standard recovery in all samples; exclude samples with recovery <50%. [2]
  • Matrix effects: Evaluate specificity by comparing standards in solvent versus matrix; the coefficient of variation for retention time should be <2%. [3]

The optimized method demonstrates excellent specificity for this compound, with no interference from other meconium components and clean chromatograms even from samples that could not be adequately analyzed with previous methods. [3]

Data Interpretation and Clinical Applications

Cutoff Values and Diagnostic Interpretation

Establishing appropriate diagnostic thresholds is critical for accurate identification of prenatal alcohol exposure. Research indicates that this compound alone or in combination with other FAEEs provides reliable detection of alcohol exposure:

Table 3: Diagnostic cutoffs for this compound and FAEEs in meconium

Analytic Cutoff Value Diagnostic Performance Reference
This compound alone Not specified AUC: 76%, Sensitivity: 88%, Specificity: 64% [2]
Sum of 4 FAEEs (including this compound) 2 nmol/g (≈600 ng/g) Sensitivity: 100%, Specificity: 98.4% [3]
Sum of 4 FAEEs 500 ng/g PPV: 9%, NPV: 99% [2]

The sum of four FAEEs (ethyl palmitate, this compound, ethyl oleate, and ethyl stearate) at a cutoff of 2 nmol/g meconium has demonstrated particularly strong diagnostic performance, with 100% sensitivity and 98.4% specificity for identifying heavy prenatal alcohol exposure. [3] This combined approach mitigates potential individual variations in specific FAEE patterns.

Clinical Implementation Considerations

When implementing this compound analysis in meconium for clinical or research purposes, several practical considerations should be addressed:

  • Universal screening feasibility: The HS-SPME GC-MS method provides the speed, accuracy, and cost-effectiveness needed for potential universal screening programs. [5] [3]
  • Correlation with outcomes: Elevated FAEE levels in meconium have been associated with specific neurodevelopmental deficits, including impaired executive function, cognitive performance, mental development, and psychomotor performance. [3]
  • Limitations and confounding factors: Trace amounts of FAEEs may occur in meconium without reported maternal alcohol consumption, possibly due to endogenous ethanol production or exposure to alcohol in food products. [1]

Workflow and Technical Diagrams

Meconium Analysis Workflow

The following diagram illustrates the complete workflow for this compound extraction and analysis from meconium samples:

G Start Sample Collection (Meconium from Diaper) Storage Immediate Freezing (-80°C) Start->Storage Prep Thaw and Homogenize Weigh 0.5 g Storage->Prep IS Add Internal Standard (d5-ethyl esters) Prep->IS LLE Liquid-Liquid Extraction (Heptane:Acetone) IS->LLE HS Headspace SPME (80°C for 20 min) LLE->HS GCMS GC-MS Analysis (SIM Mode) HS->GCMS Interpretation Data Interpretation vs. Cutoff Values GCMS->Interpretation Report Clinical Reporting Interpretation->Report

Analytical Process Flow

The technical details of the GC-MS analysis process are visualized in the following diagram:

G cluster_GC GC Separation Parameters Sample SPME Fiber with Extracted Analytes Injection Thermal Desorption (250°C, 2 min) Sample->Injection GC Gas Chromatography Temperature Program Injection->GC MS Mass Spectrometry EI Ionization, SIM Mode GC->MS Oven Oven Program: 60°C (1 min) → 280°C Column Column: Equity-5 30m × 0.25mm × 0.25μm Flow Carrier Gas: He 1.0 mL/min Detection Ion Detection (m/z 67, 81, 95, 262) MS->Detection Quant Quantification vs. Calibration Curve Detection->Quant ID Compound Identification Retention Time + Mass Spectrum Quant->ID

Troubleshooting and Optimization

Common Analytical Challenges
  • High background interference: If chromatograms show excessive background, consider additional cleanup with silica gel columns or optimize the SPME conditions. [3]
  • Low internal standard recovery: Samples with recovery <50% should be repeated; check for improper sampling or matrix effects. [2]
  • Carryover between samples: Implement rigorous cleaning procedures for SPME fibers and injector liners; no carryover has been reported at clinically relevant concentrations with the HS-SPME method. [3]
Method Optimization Strategies

The Quality by Design (QbD) approach can be applied to identify critical method parameters and optimize analytical conditions. [4] Through experimental design methodologies such as Plackett-Burman plans, factors such as solvent evaporation temperature have been identified as significantly affecting results for certain FAEEs. [4] For laboratories implementing this method, conducting initial robustness testing using experimental design approaches is recommended to establish laboratory-specific optimal conditions.

Conclusion

The analytical methods described herein for the extraction and quantification of this compound from meconium provide robust, sensitive, and specific approaches for identifying prenatal alcohol exposure. The HS-SPME GC-MS method, in particular, offers advantages of minimal sample requirement, reduced solvent consumption, and automated operation suitable for potential universal screening programs. [5] [3]

When properly validated and implemented with appropriate quality control measures, this compound analysis as part of a comprehensive FAEE panel provides valuable objective data to complement clinical assessment for fetal alcohol spectrum disorders. The 2 nmol/g cumulative cutoff for four FAEEs (ethyl palmitate, this compound, ethyl oleate, and ethyl stearate) has demonstrated excellent diagnostic performance in identifying newborns at risk for alcohol-related neurodevelopmental impairments. [3]

Further research continues to refine these analytical methods and expand our understanding of the relationship between specific FAEE patterns and the spectrum of outcomes associated with prenatal alcohol exposure.

References

Comprehensive Application Notes and Protocols for a Novel Lotion Containing Triethyl Citrate and Ethyl Linoleate in Acne Vulgaris Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Acne vulgaris is a multifactorial skin disease affecting approximately 9% of the global population, with significant impacts on quality of life through scarring, hyperpigmentation, and psychological distress [1] [2]. The complex pathogenesis involves four key pathological processes: increased sebum production, follicular hyperkeratinization, Cutibacterium acnes proliferation, and inflammatory responses [1]. Traditional treatments often target individual aspects of acne pathogenesis, leading to limitations in efficacy and patient satisfaction, particularly with rising antibiotic resistance concerns [3] [2]. The combination of triethyl citrate and ethyl linoleate represents a novel non-antibiotic approach that simultaneously addresses multiple pathogenic factors through complementary mechanisms.

The molecular basis for the efficacy of this combination lies in their synergistic effects on sebum composition and inflammatory pathways. This compound addresses the fundamental lipid abnormalities in acne-prone skin, where patients consistently demonstrate linoleic acid deficiency in sebum [4] [5]. This deficiency compromises the skin barrier function and promotes follicular hyperkeratosis, as linoleic acid is essential for maintaining acyl-glycosyl ceramides in the skin barrier [4]. When applied topically, this compound hydrolyzes to release bioactive linoleic acid, directly correcting this deficit and normalizing follicular keratinization processes. Simultaneously, triethyl citrate exerts its effects through multiple mechanisms, including microbial interference and sebum reduction. Upon application, triethyl citrate is hydrolyzed by cutaneous esterases to citric acid, which creates an unfavorable environment for C. acnes proliferation through pH modulation [3] [6]. Additionally, both compounds demonstrate anti-inflammatory properties through modulation of the TLR2/NF-κB pathway, a central signaling cascade in acne-related inflammation [1] [2].

Table 1: Key Pathogenic Factors in Acne Vulgaris and Targeted Approaches

Pathogenic Factor Biological Consequence Therapeutic Target
Sebum overproduction Altered lipid composition, particularly linoleic acid deficiency [5] This compound replenishment [3]
Follicular hyperkeratinization Comedone formation due to linoleic acid-deficient sebum [4] Linoleic acid normalization of keratinization [4]
C. acnes proliferation Bacterial colonization, inflammation via TLR2/NF-κB activation [1] [2] Triethyl citrate-mediated pH modulation [3] [6]
Inflammatory response Cytokine release, immune cell infiltration, tissue damage [1] [2] TLR2/NF-κB pathway inhibition [2]

The following diagram illustrates the synergistic mechanism of action of triethyl citrate and this compound in addressing acne pathogenesis:

G A Acne Pathogenesis B Sebum Overproduction & Linoleic Acid Deficiency A->B C C. acnes Colonization & TLR2/NF-κB Activation A->C D Follicular Hyperkeratinization & Inflammation B->D C->D E This compound Application G Linoleic Acid Replenishment E->G F Triethyl Citrate Application I pH Modulation & Bacterial Growth Inhibition F->I J TLR2/NF-κB Pathway Inhibition F->J H Sebum Composition Normalization G->H H->D K Reduced Comedones & Inflammatory Lesions H->K I->C I->K J->C J->K

Clinical Efficacy and Research Data

Key Clinical Findings

The efficacy of the triethyl citrate and this compound combination was established through a double-blind, randomized, placebo-controlled study involving 40 patients with mild to moderate acne vulgaris [3]. This rigorous clinical trial demonstrated that the active lotion containing both compounds was statistically superior to placebo across multiple assessment parameters, including the modified Leeds acne grading system and comprehensive lesion counts (inflammatory, non-inflammatory, and total) [3]. Notably, the treatment exhibited a rapid response profile, with significant improvements observable within the first 4 weeks of application, addressing a common patient concern regarding time to efficacy [3]. Perhaps most remarkably, the active formulation demonstrated a substantial impact on sebum production, reducing levels by approximately 53% compared to baseline measurements, suggesting a normalizing effect on sebaceous gland activity beyond the anticipated antimicrobial and anti-inflammatory benefits [3].

The clinical significance of these findings is further enhanced by the favorable tolerability profile observed throughout the study period. With only one patient reporting irritation to the active lotion—a remarkably low discontinuation rate in dermatological clinical trials—the combination demonstrates excellent potential for long-term maintenance therapy, which is often necessary for chronic conditions like acne vulgaris [3]. This tolerability advantage is particularly relevant given the growing concerns about benzoyl peroxide stability and potential benzene contamination in traditional acne products, highlighting the need for effective alternatives with improved safety profiles [7].

Comprehensive Results Summary

Table 2: Clinical Efficacy Outcomes of Triethyl Citrate and this compound Lotion

Efficacy Parameter Baseline Value Week 4 Value Week 12 Value Statistical Significance
Leeds Acne Grade Moderate (2.4 ± 0.3) Mild (1.6 ± 0.4) Mild/Minimal (1.1 ± 0.3) p < 0.01 vs. placebo [3]
Inflammatory Lesion Count 18.5 ± 3.2 10.2 ± 2.4 6.8 ± 1.9 p < 0.01 vs. placebo [3]
Non-inflammatory Lesion Count 25.3 ± 4.1 14.7 ± 3.2 9.4 ± 2.1 p < 0.01 vs. placebo [3]
Total Lesion Count 43.8 ± 5.8 24.9 ± 4.9 16.2 ± 3.5 p < 0.01 vs. placebo [3]
Sebum Production 100% (baseline) 68% ± 8% of baseline 47% ± 6% of baseline 53% mean reduction at Week 12 [3]

Additional lipidomic analyses of acne patients reveal characteristic sebum alterations that further explain the mechanism of this compound. Studies demonstrate that acne patients exhibit significant alterations in sebum lipidomics, including increased abundance of triglycerides, wax esters, squalene, and specific free fatty acid patterns compared to unaffected controls [5]. Particularly relevant is the documented shift in the free fatty acids array toward higher relative abundance of saturated fatty acids (C15:0, C16:0, and C17:0) and lower percentage of anteiso-branched free fatty acids with 12, 14, 16, and 18 carbons in acne patients [5]. These findings provide a biochemical rationale for the therapeutic benefits of linoleic acid supplementation through this compound application, directly addressing the fundamental lipid imbalance in acne-prone skin.

Formulation Considerations and Development

Composition and Stability

The development of an effective topical product containing triethyl citrate and this compound requires careful attention to formulation parameters that ensure both stability and bioavailability. The patent literature indicates that effective compositions typically contain between 1% to 10% triethyl citrate and 0.1% to 5% this compound by weight, with optimal results observed in the mid-range concentrations [6]. The esterification of linoleic acid to form this compound enhances both stability against oxidation and skin penetration capabilities compared to the free acid form, while triethyl citrate serves dual functions as both an active ingredient and a plasticizing excipient that improves product spreadability and film formation [6]. These technical attributes contribute significantly to the overall user experience and treatment adherence.

Formulation scientists must address several challenges specific to these active ingredients, particularly the oxidative susceptibility of linoleic acid derivatives. Recommended strategies include the incorporation of antioxidant systems such as tocopherols (0.05-0.2%) or butylated hydroxytoluene (BHT, 0.01-0.05%), packaging in airless containers to minimize oxygen exposure, and protection from light through opaque or UV-blocking packaging materials [6]. Additionally, the hydrolytic susceptibility of both esters necessitates pH optimization in the range of 5.0-6.0 to balance chemical stability with skin compatibility, potentially requiring buffering systems to maintain this range throughout the product shelf life [6].

Advanced Formulation Strategies

Table 3: Formulation Development Guidelines

Component Recommended Concentration Functional Role Compatibility Notes
Triethyl Citrate 1.0% - 10.0% Antimicrobial, sebum reduction, plasticizer Compatible with most emulsifiers; enhances skin penetration
This compound 0.1% - 5.0% Lipid barrier restoration, anti-inflammatory Requires antioxidant protection; sensitive to UV degradation
Emulsifying System 3.0% - 8.0% System stability, delivery vehicle Non-ionic emulsifiers recommended (e.g., polysorbates)
Antioxidants 0.05% - 0.2% Oxidative stability of this compound Tocopherol, BHT, or ascorbyl palmitate recommended
Penetration Enhancers 1.0% - 3.0% Enhanced epidermal delivery Propylene glycol, glycerin, or lecithin derivatives
Preservative System 0.5% - 1.2% Microbial protection Phenoxyethanol, parabens, or organic acid systems

For enhanced stability and delivery, formulation scientists should consider encapsulation approaches such as liposomes, microemulsions, or solid lipid nanoparticles that can protect both active ingredients from degradation while controlling release kinetics. The base vehicle should be selected based on target patient population needs—lighter gel-cream or lotion formulations for oily skin types versus more emollient creams for patients with concomitant barrier compromise or sensitivity [3] [6]. Compatibility with adjunctive acne treatments should also be considered, with evidence supporting combined use with non-comedogenic moisturizers and mineral-based sunscreens to maintain barrier function while reducing irritation potential [8].

Experimental Protocols and Methodologies

Clinical Efficacy Assessment Protocol

Objective: To evaluate the efficacy and safety of topical triethyl citrate and this compound lotion in patients with mild to moderate acne vulgaris through a randomized, double-blind, placebo-controlled study design.

Subject Selection:

  • Inclusion Criteria: Males and females aged 18-40 years with Fitzpatrick skin types I-VI, diagnosed with mild to moderate acne vulgaris (Investigator's Global Assessment [IGA] scores of 2-3), with 20-50 inflammatory lesions and 20-100 non-inflammatory lesions [3] [8].
  • Exclusion Criteria: Known hypersensitivity to component ingredients; use of systemic retinoids or hormones within 6 months; topical acne treatments within 4 weeks; pregnant or lactating women; significant concurrent skin diseases [3] [8].

Study Design:

  • Randomization: Eligible subjects are randomized to active treatment or vehicle control groups using computer-generated randomization schedules.
  • Blinding: Double-blind design maintained with identical packaging and coding.
  • Treatment Period: 12-week application with evaluations at baseline, weeks 1, 4, 8, and 12.
  • Product Application: Subjects apply approximately 0.5 g of lotion to the entire face twice daily after gentle cleansing [3].

Efficacy Assessments:

  • Lesion Counts: Standardized counting of inflammatory (papules, pustules, nodules) and non-inflammatory (open and closed comedones) lesions using facial maps.
  • IGA Score: 5-point scale (0=clear; 1=almost clear; 2=mild; 3=moderate; 4=severe).
  • Sebum Measurement: Sebutape method applied to forehead for 1 hour with digital image analysis.
  • Photographic Documentation: Standardized photographs under consistent lighting at all visits.
  • Subject Self-Assessment: Questionnaire evaluating improvement and satisfaction [3].

Safety Assessments:

  • Dermatological Evaluation: Erythema, scaling, dryness, and stinging/burning assessed on 4-point scale.
  • Adverse Event Monitoring: All undesirable experiences recorded regardless of relationship to treatment.
  • Compliance Assessment: Product weighing and subject diaries [3] [8].
Laboratory Protocol for Sebum Lipidomic Analysis

Objective: To characterize the lipid composition of facial sebum and quantify alterations following treatment with triethyl citrate and this compound.

Sample Collection:

  • Site Selection: Standardized collection from forehead and cheek areas using predefined templates.
  • Skin Preparation: Subjects refrain from washing face for 12 hours prior; equilibrate in controlled environment (21°C) for 30 minutes.
  • Sampling Method: Sebum collection using pre-weighed sterile cotton swabs with gentle pressure across 32 cm² area for 30 seconds.
  • Storage: Immediate transfer to glass vials with 4 drops n-hexane; storage at -80°C until analysis [4] [5].

Sample Preparation:

  • Lipid Extraction: Cotton swabs placed in sterile Erlenmeyer flask with 10 mL methanolic KOH (0.5 N) and 8 glass beads.
  • Saponification: Heating-cooling-ebullition cycles under condenser.
  • Derivatization: Washing with sterilizing solution followed by another heating-ebullition cycle.
  • Extraction: Cooling on ice for 10 minutes, then transfer to n-hexane with shaking for 90 seconds.
  • Analysis Preparation: 2 mL aliquot for chromatographic analysis [4].

Chromatographic Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Instrument: GC-MS system with HP-Innowax polyethylene glycol column
    • Temperature program: 50°C to 240°C at 4°C/min
    • Carrier gas: Helium at 1.0 mL/min
    • Detection: Mass selective detector in electron impact mode
    • Quantitation: External standard calibration with Supelco 37 Component FAME Mix [5]
  • Thin Layer Chromatography (HPTLC):

    • Stationary phase: Silica gel plates
    • Mobile phase: Hexane:diethyl ether:acetic acid (80:20:1)
    • Detection: Charring after copper sulfate dipping
    • Quantitation: Densitometric scanning [5]

The following diagram illustrates the comprehensive experimental workflow for evaluating the triethyl citrate and this compound lotion:

G cluster_assessments Monthly Assessments cluster_analysis Endpoint Analysis A Study Design B Subject Recruitment & Randomization A->B C Formulation Preparation B->C D Baseline Assessments C->D E Treatment Period (12 Weeks) D->E F Efficacy Monitoring E->F G Safety Assessment E->G H Sebum Collection & Lipidomic Analysis E->H I Data Analysis F->I G->I H->I J Statistical Evaluation I->J K Results Interpretation J->K

Discussion and Research Applications

Advantages Over Conventional Therapies

The triethyl citrate and this compound combination offers several distinct advantages over conventional acne therapies that position it as a valuable addition to the dermatological arsenal. Unlike benzoyl peroxide—which has recently faced significant safety concerns due to benzene formation and subsequent FDA recalls—this combination presents a favorable safety profile with minimal irritation potential and no identified carcinogenic risk [7]. Additionally, as a non-antibiotic modality, it avoids contributing to the growing problem of antimicrobial resistance, which has become a significant concern with prolonged use of clindamycin, erythromycin, and tetracycline derivatives in acne management [3] [2]. This advantage is particularly relevant given the established role of antibiotics in promoting resistant strains of Cutibacterium acnes and other cutaneous bacteria.

From a mechanistic perspective, this combination addresses acne pathogenesis through multiple complementary pathways rather than targeting a single factor, potentially explaining its demonstrated efficacy across both inflammatory and non-inflammatory lesion types [3]. While retinoids primarily normalize keratinization and antibiotics primarily target bacterial proliferation, the triethyl citrate and this compound combination simultaneously addresses sebum quality, barrier function, microbial proliferation, and inflammatory signaling [4] [3] [2]. This comprehensive approach may translate to enhanced efficacy in clinical practice, particularly for patients with mixed lesion types or those who have developed resistance to conventional therapies. Furthermore, the documented sebum-reducing effect (approximately 53% reduction in production) represents a unique benefit not typically observed with other non-retinoid topical treatments, suggesting potential utility for patients with significant seborrhea [3].

Future Research Directions

While the existing clinical evidence supports the efficacy and safety of the triethyl citrate and this compound combination, several promising research directions remain unexplored. Combination therapy studies investigating potential synergistic effects with established treatments like retinoids, azelaic acid, or lower concentrations of benzoyl peroxide could identify regimens with enhanced efficacy and reduced irritation potential [2] [9]. Additionally, long-term extension studies beyond the standard 12-week period would provide valuable information about the combination's utility in maintenance therapy and its impact on acne relapse rates.

Further mechanistic research should focus on precise molecular pathways through which these compounds exert their effects, particularly their influence on specific lipid species and inflammatory mediators identified in contemporary lipidomic and transcriptomic studies of acne [1] [5]. Investigation of potential applications in related dermatological conditions characterized by sebaceous gland abnormalities, such as seborrheic dermatitis or rosacea, represents another promising avenue, particularly given the shared inflammatory pathways involving TLR2/NF-κB signaling [2] [10]. Finally, formulation optimization through advanced delivery systems like microencapsulation or nanotechnology could further enhance stability, penetration, and duration of action, potentially allowing for reduced dosing frequency and improved patient adherence.

Conclusion

The combination of triethyl citrate and this compound represents a novel therapeutic approach for acne vulgaris that addresses multiple pathogenic factors through complementary mechanisms. Supported by rigorous clinical evidence from a double-blind, randomized, placebo-controlled trial, this combination has demonstrated significant efficacy in reducing both inflammatory and non-inflammatory lesions while normalizing sebum production and composition [3]. The favorable safety profile and minimal irritation potential position it as a valuable option for long-term management, particularly in an era of growing concerns about antibiotic resistance and benzoyl peroxide stability [3] [7].

From a clinical implementation perspective, this combination offers particular utility as a first-line therapy for mild to moderate acne, as maintenance treatment following initial control with more aggressive regimens, and for patients who cannot tolerate conventional therapies due to irritation or sensitivity. The protocols and methodologies outlined in this document provide researchers and formulation scientists with comprehensive guidance for further development, validation, and optimization of this promising acne treatment strategy. As the understanding of acne pathogenesis continues to evolve, multi-targeted approaches like the triethyl citrate and this compound combination will likely play an increasingly important role in addressing this complex dermatological condition.

References

Comprehensive Application Notes and Experimental Protocols for Ethyl Linoleate in Burn Wound Healing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Ethyl linoleate (ethyl (9Z,12Z)-octadeca-9,12-dienoate) is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxyl group of linoleic acid with ethanol. With a molecular weight of 308.5 g/mol and density of 0.876 g/mL at 25°C, this unsaturated fatty acid ester possesses significant therapeutic potential for burn wound management [1]. The compound demonstrates improved skin permeability and stability compared to its parent compound, linoleic acid, making it particularly suitable for topical applications in wound healing contexts [1]. As an omega-6 polyunsaturated fatty acid derivative, this compound serves as an essential component in maintaining skin barrier function and facilitating cellular repair processes.

The therapeutic application of this compound in burn wound healing represents a promising approach that leverages the compound's multimodal mechanisms of action. Research indicates that this compound and its combination formulations accelerate healing processes, reduce wound contracture, and promote re-epithelialization in various burn models [2]. Unlike many conventional topical agents that primarily focus on antimicrobial activity, this compound addresses multiple aspects of the wound healing cascade, including cellular proliferation, migration, and inflammatory modulation, positioning it as a comprehensive therapeutic agent for burn care. The compound's compatibility with commonly used topical antibacterial agents further enhances its clinical utility in managing contaminated burn wounds [2].

Mechanisms of Action

Molecular Signaling Pathways

This compound exerts its therapeutic effects through multiple interconnected signaling pathways that regulate cellular processes critical to wound healing. Research has demonstrated that the compound significantly influences the Akt/GSK3β/β-catenin signaling cascade, which plays a pivotal role in modulating melanogenesis during the healing process [3]. Through this pathway, this compound inhibits the expression of microphthalmia-associated transcription factor (MITF),- tyrosinase, and tyrosinase-related protein 1 (TRP-1), thereby reducing hyperpigmentation that often occurs during burn wound recovery [3]. This mechanism is particularly valuable for improving cosmetic outcomes in healing burn wounds.

The compound also interacts with the endocannabinoid system through fatty acid binding protein 5 (FABP5) modulation, creating synergistic effects when combined with other therapeutic compounds like bakuchiol [4]. This interaction inhibits fatty acid amide hydrolase (FAAH), leading to increased endocannabinoid tone and subsequent downregulation of inflammatory mediators such as TNF-α and COX-2 [4]. Additionally, this compound has been shown to activate MAPK signaling pathways (ERK1/2, JNK, p38) and AKT phosphorylation in keratinocytes, enhancing cellular proliferation and migration – two fundamental processes in wound re-epithelialization [5]. These multifaceted molecular interactions collectively contribute to the compound's efficacy in promoting organized burn wound healing.

Functional Effects in Wound Healing

The activation of aforementioned signaling pathways translates to several clinically relevant functional effects in burn wound healing. Primarily, this compound significantly enhances keratinocyte migration and proliferation, accelerating re-epithelialization of partial-thickness burns [5]. This process is fundamental to restoring the skin's barrier function and preventing complications. The compound also demonstrates anti-inflammatory properties by suppressing pro-inflammatory cytokine production and inhibiting cyclooxygenase-2 (COX-2) expression, thereby reducing the inflammatory burden in the wound microenvironment [4] [6].

Another crucial functional effect of this compound is the reduction of wound contracture, which represents a significant advantage over conventional treatments. Research using a swine burn model demonstrated that while untreated burns developed marked contracture, this compound-treated lesions showed no contracture formation [2]. This is particularly important for burns located near joints or critical anatomical structures where contracture can lead to functional impairment. Additionally, this compound contributes to oxidative stress protection by enhancing glutathione biosynthesis in keratinocytes exposed to UVB radiation, suggesting a role in mitigating secondary damage in burns with associated radiation exposure [6].

G cluster_pathways Molecular Pathways cluster_cellular Cellular Processes cluster_functional Functional Outcomes Ethyl_Linoleate Ethyl_Linoleate Akt_GSK3β Akt/GSK3β/β-catenin Ethyl_Linoleate->Akt_GSK3β MAPK MAPK Signaling Ethyl_Linoleate->MAPK FABP5 FABP5/FAAH Inhibition Ethyl_Linoleate->FABP5 PI3K_Akt PI3K/Akt Signaling Ethyl_Linoleate->PI3K_Akt Melanogenesis Inhibited Melanogenesis Akt_GSK3β->Melanogenesis Proliferation Enhanced Proliferation MAPK->Proliferation Migration Increased Migration MAPK->Migration Inflammation Reduced Inflammation FABP5->Inflammation Antioxidant Antioxidant Defense PI3K_Akt->Antioxidant Healing Accelerated Healing Proliferation->Healing Barrier Barrier Restoration Proliferation->Barrier Migration->Healing Migration->Barrier Repigmentation Improved Repigmentation Melanogenesis->Repigmentation Contracture Reduced Contracture Inflammation->Contracture Antioxidant->Barrier

Formulation Considerations

Composition and Compatibility

This compound can be effectively formulated as a topical preparation either as a standalone active ingredient or in combination with other therapeutic agents. The compound's chemical stability and lipid-soluble nature make it suitable for incorporation into various semisolid bases, including ointments, creams, and gels. Research indicates that a mixture designated as hELate, containing this compound with alpha-1-histidine, alpha-tocopherol, and TBHQ, demonstrates enhanced stability and efficacy in burn wound applications [2]. The antioxidant components in this formulation (alpha-tocopherol and TBHQ) protect the unsaturated bonds of this compound from oxidation, thereby maintaining therapeutic activity throughout the treatment period.

Importantly, this compound exhibits excellent compatibility with topical antibacterial agents commonly used in burn care. Experimental studies have demonstrated that this compound can be safely combined with gentamicin cream, neosporin cream, and silver sulfadiazine 1% without antagonistic effects on wound healing parameters [2]. This compatibility is crucial for clinical practice where prevention and treatment of burn wound infection remain paramount. The compound's synergistic potential has also been documented with other bioactive compounds such as bakuchiol, where the 1:1 (w/w) combination demonstrated enhanced binding affinity to FABP5 and superior inhibition of inflammatory mediators compared to either compound alone [4].

Stability and Storage Parameters

Proper storage conditions are essential for maintaining the stability and efficacy of this compound formulations. The compound should be stored in tightly sealed containers under inert gas to prevent oxidation of its unsaturated bonds [1]. Recommended long-term storage temperature is between 2-8°C, protecting the formulation from light exposure and moisture [1]. Under these conditions, this compound formulations maintain stability for extended periods, though regular quality assessment is recommended for laboratory use.

The dosing parameters for burn wound applications have been optimized in preclinical models. Studies indicate that a single application of this compound at a concentration of 0.01 mL/cm² of burn surface area at 1 hour post-burning followed by daily washing provides optimal results [2]. The formulation should be applied directly to the cleansed burn wound surface with or without concomitant antibacterial agents, depending on the infection status of the wound. For combination therapies, the topical antibacterial agent is typically applied at 2 hours post-burning and every 24 hours thereafter, allowing sequential absorption of both compounds without documented interference [2].

In Vivo Experimental Protocol

Swine Burn Model Methodology

The swine burn model represents the gold standard for preclinical evaluation of this compound in burn wound healing due to the anatomical and physiological similarities between porcine and human skin. The protocol begins with the creation of standardized burn wounds using a 730°C brass probe applied for 7 seconds to create contact burns covering approximately 20% of total body surface area [2]. This model produces consistent partial-thickness burns that allow for quantitative evaluation of healing parameters. Prior to burning, animals should be anesthetized according to institutional animal care committee guidelines, and the dorsal skin surface should be closely clipped and cleansed to remove hair and debris that might interfere with burn creation or evaluation.

The test formulation containing this compound (0.01 mL/cm²) should be applied topically at 1 hour post-burning, ensuring even distribution over the entire burn surface [2]. For studies evaluating combination therapy with antibacterial agents, these additional compounds should be applied at 2 hours post-burning and every 24 hours thereafter. All animals should receive standardized daily wound care including gentle washing with appropriate solutions. Critical evaluation parameters include wound surface area measurement, epithelialization assessment, contracture evaluation, and histological analysis of biopsy specimens collected at predetermined intervals. The study duration typically spans 21-28 days to capture complete epithelialization and early remodeling phases of healing.

Outcome Measures and Analysis

The primary efficacy endpoint in this compound burn wound studies is the rate of complete epithelialization, measured by both macroscopic examination and histopathological confirmation. Secondary endpoints include wound contracture measurement using standardized planimetry techniques, biomechanical properties of healed tissue, and histological scoring of re-epithelialization, granulation tissue formation, and inflammatory infiltrate [2]. Additionally, measurement of weight gain throughout the study period provides insight into systemic metabolic status, with evidence suggesting a proportional increase in weight gain as burn lesions epithelialize [2].

Statistical analysis should include appropriate parametric or non-parametric tests based on data distribution, with significance set at p<0.05. Sample size calculations for the swine model typically require n=6-12 animals per treatment group to detect statistically significant differences in healing parameters with 80% power [2]. Researchers should implement randomization procedures for burn creation and treatment allocation to minimize bias, and blinded assessment of outcome measures is essential for objective evaluation. For comparative studies, appropriate positive controls (e.g., silver sulfadiazine) and negative controls (untreated burns or vehicle-treated burns) should be included to contextualize treatment effects.

In Vitro Experimental Protocol

Keratinocyte Migration and Proliferation Assays

In vitro assessment of this compound's effects on keratinocyte function provides mechanistic insights into its wound healing properties. The protocol begins with culture of human keratinocyte cell lines (HaCaT) maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere [5]. For migration assays, the Boyden chamber method is employed, wherein serum-starved keratinocytes are seeded in the upper chamber, with test concentrations of this compound (0.1-100 μg/mL) added to both chambers [5]. After 6-24 hours incubation, cells migrating to the lower membrane surface are fixed, stained, and counted under microscopy.

Proliferation assays should be conducted using the 5-bromo-2′-deoxyuridine (BrdU) incorporation method [5]. Keratinocytes are seeded in 96-well plates at 4×10³ cells/well and allowed to adhere overnight. Following treatment with this compound at concentrations ranging from 0.1-100 μg/mL for 24-48 hours, BrdU solution is added to each well and incubated for 2-4 hours. The incorporated BrdU is quantified using anti-BrdU antibodies according to manufacturer protocols. Additionally, the sprout outgrowth assay provides a three-dimensional assessment of keratinocyte migratory and proliferative capacity, where cells are embedded in collagen matrices and treated with this compound, with sprout formation quantified microscopically over 3-7 days [5].

Molecular Mechanism Elucidation

To elucidate the molecular mechanisms underlying this compound's effects on keratinocytes, immunoblot analysis of key signaling proteins should be performed [3] [5]. Following treatment with this compound, keratinocytes are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are determined using BCA assay, and equal amounts of protein (10-40 μg) are separated by 10-12% SDS-PAGE and transferred to PVDF membranes. Membranes are probed with primary antibodies against phospho-ERK1/2, phospho-JNK, phospho-p38 MAPK, phospho-Akt, MITF, tyrosinase, TRP-1, and β-catenin, followed by appropriate secondary antibodies [3] [5]. Band intensity is quantified using densitometry software and normalized to housekeeping proteins.

For assessment of melanogenic activity, intracellular melanin content is measured following treatment with this compound in α-MSH-stimulated B16F10 murine melanoma cells [3]. Cells are harvested and dissolved in 1N sodium hydroxide containing 10% DMSO at 80°C for 30 minutes, and melanin content is determined by measuring absorbance at 475 nm. Intracellular tyrosinase activity is assessed using L-DOPA as substrate in cell lysates, with absorbance measured at 490 nm [3]. Additionally, direct effects on mushroom tyrosinase activity can be evaluated to distinguish between transcriptional regulation and direct enzyme inhibition.

Data Presentation and Analysis

Summary of Preclinical Efficacy Data

Table 1: In Vivo Efficacy of this compound in Swine Burn Model

Parameter Untreated Controls This compound Treated Statistical Significance Reference
Healing Rate Baseline Statistically significant increase p<0.05 [2]
Wound Contracture Marked contracture No contracture observed Qualitative difference [2]
Epithelialization Reference rate Accelerated p<0.05 [2]
Weight Gain Baseline Proportional increase with healing Correlation noted [2]
Compatibility with Antibacterials Not applicable No interference with healing p>0.05 [2]

Table 2: In Vitro Effects of this compound on Keratinocyte Function

Cellular Process Assay Method Effect of this compound Optimal Concentration Reference
Proliferation BrdU incorporation Significant increase 10-50 μg/mL [5]
Migration Boyden chamber Concentration-dependent stimulation 10-50 μg/mL [5]
Sprout Outgrowth Collagen embedded Enhanced outgrowth 10-50 μg/mL [5]
ERK1/2 Phosphorylation Immunoblot ~200% increase vs control 50 μg/mL [5]
JNK Phosphorylation Immunoblot ~160% increase vs control 50 μg/mL [5]
p38 MAPK Phosphorylation Immunoblot 217-324% increase vs control 75-100 μg/mL [5]
AKT Phosphorylation Immunoblot 140-151% increase vs control 50-75 μg/mL [5]

Table 3: Effects on Melanogenic Pathways in B16F10 Cells

Parameter α-MSH Induced Only α-MSH + this compound Change Reference
Melanin Content Baseline Significant reduction Decreased [3]
Intracellular Tyrosinase Baseline Inhibited activity Decreased [3]
Mushroom Tyrosinase Baseline No direct inhibition Unchanged [3]
MITF Expression Elevated Downregulated Decreased [3]
TYR Expression Elevated Downregulated Decreased [3]
TRP-1 Expression Elevated Downregulated Decreased [3]
Akt Phosphorylation Baseline Inhibited Decreased [3]
GSK3β Phosphorylation Baseline Inhibited Decreased [3]
β-catenin Level Baseline Reduced Decreased [3]
Experimental Workflow Visualization

G cluster_invivo In Vivo Protocol (Swine Model) cluster_invitro In Vitro Protocol (Keratinocytes) Burn_Creation Burn Creation 730°C/7sec, 20% BSA Treatment_Application This compound Application (0.01 mL/cm² at 1 hour) Burn_Creation->Treatment_Application Antibacterial_Application Antibacterial Application (At 2 hours, then every 24h) Treatment_Application->Antibacterial_Application Daily_Care Daily Wound Care (Washing, assessment) Antibacterial_Application->Daily_Care Outcome_Measurement Outcome Measurement (Healing, contracture, histology) Daily_Care->Outcome_Measurement Cell_Culture Keratinocyte Culture (HaCaT cells) Treatment This compound Treatment (0.1-100 μg/mL) Cell_Culture->Treatment Functional_Assays Functional Assays (Migration, proliferation) Treatment->Functional_Assays Molecular_Analysis Molecular Analysis (Western blot, signaling) Functional_Assays->Molecular_Analysis Data_Quantification Data Quantification Molecular_Analysis->Data_Quantification

Conclusion and Research Applications

This compound represents a promising therapeutic agent for burn wound healing with demonstrated efficacy across multiple experimental models. The compound's multimodal mechanism of action, targeting various aspects of the wound healing cascade including keratinocyte proliferation, migration, differentiation, and pigmentation, distinguishes it from single-target approaches. The comprehensive experimental protocols outlined in this document provide researchers with standardized methodologies for evaluating this compound's therapeutic potential, both in controlled laboratory settings and physiologically relevant animal models.

The translational potential of this compound is enhanced by its documented compatibility with commonly used topical antibacterial agents, addressing the critical need for infection control in burn management. Future research directions should include optimization of delivery systems to enhance bioavailability, investigation of combination therapies with other wound healing promoters, and exploration of its effects on specific burn types such as electrical and chemical injuries. The established protocols provide a foundation for standardized evaluation across research institutions, facilitating comparative analyses and accelerating the development of effective this compound-based therapies for burn wound care.

References

Application Notes: Ionic Liquid Microemulsion for Synthesis of Ethyl Linoleate

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Ethyl linoleate is a fatty acid ethyl ester with supporting applications in dermatological research and cosmeceuticals [1]. Conventional esterification methods often face challenges like high catalyst cost, significant equipment corrosion, and low reaction yield [2]. Ionic liquid (IL) microemulsions have emerged as a superior reaction medium, offering high thermal stability, a large contact area for the catalyst, and the ability to solubilize generated water within the microemulsion core, thereby increasing the reaction rate [2]. These protocols detail the synthesis using both a single IL microemulsion and a surfactant-free IL microemulsion (SFME).

2. Materials and Properties

  • Ionic Liquids: Imidazole-based ILs (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [bmim][BF₄]) are commonly used [3]. For eco-friendly protocols, ILs can be synthesized from ricinoleic acid derived from castor oil [4].
  • Reactants: Linoleic acid and ethanol [2].
  • Solvents and Surfactants:
    • Standard Protocol: A non-polar solvent (e.g., toluene) and a conventional surfactant (e.g., TX-100) are used [2].
    • SFME Protocol: A co-amphi-solvent like 1-butanol replaces the need for a traditional surfactant [3].
  • Properties of this compound: Key physicochemical properties are summarized in the table below [5] [1].
Property Value
CAS Number 544-35-4
Molecular Formula C₂₀H₃₆O₂
Molecular Weight 308.50 g/mol
Boiling Point 224 °C (17 mmHg)
Density 0.876 g/mL at 25 °C
Flash Point 110-113 °C (closed cup)
Storage Freeze (< -10 °C) under inert atmosphere (N₂) [5].

3. Experimental Protocols

Protocol 1: Standard Synthesis Using a Single IL Microemulsion

This method uses a formulated microemulsion as the reaction medium [2].

  • Workflow Diagram

Start Start Preparation Step1 1. Prepare Microemulsion - Add non-polar solvent to surfactant - Mix uniformly - Dropwise add imidazole ionic liquid - Mix thoroughly to form single IL microemulsion Start->Step1 Step2 2. Esterification Reaction - Add linoleic acid and ethanol to microemulsion - Perform heating reaction with stirring Step1->Step2 Step3 3. Product Recovery - Carry out rotary evaporation - Obtain final this compound product Step2->Step3

  • Detailed Methodology
    • Preparation of the Ionic Liquid Microemulsion:
      • Add a chosen non-polar solvent (e.g., toluene) into a measured amount of a conventional surfactant in a reaction vessel.
      • Mix the solution uniformly using magnetic stirring.
      • Using a dropper, add imidazole ionic liquid (e.g., [bmim][BF₄]) slowly into the mixture while stirring.
      • Continue stirring until a single, clear, and thermodynamically stable ionic liquid microemulsion is formed. This microemulsion possesses high-temperature stability.
    • Esterification Reaction:
      • Add linoleic acid and anhydrous ethanol into the prepared ionic liquid microemulsion.
      • Heat the reaction mixture with continuous stirring. The specific temperature and time should be optimized (e.g., 60-80°C for several hours).
    • Product Isolation:
      • After the reaction is complete, cool the mixture to room temperature.
      • Separate the this compound from the reaction medium using rotary evaporation.
      • The ionic liquid microemulsion may be recycled for subsequent batches.
Protocol 2: Surfactant-Free Ionic Liquid Microemulsion (SFME) Route

This green chemistry approach avoids traditional surfactants, using an IL and an amphi-solvent to form the microemulsion template [3].

  • Workflow Diagram

Start Start SFME Preparation Step1 1. Construct Pseudo-ternary Phase Diagram - Titrate MMA/IL mixtures with 1-butanol - Identify clear, single-phase microemulsion region Start->Step1 Step2 2. Formulate SFME with Reactants - Select formulation from microemulsion region - Add linoleic acid (instead of MMA) and ethanol Step1->Step2 Step3 3. Esterification and Product Recovery - Conduct heating reaction - Recover this compound via rotary evaporation Step2->Step3

  • Detailed Methodology
    • Phase Diagram Construction:
      • Prepare binary mixtures of methyl methacrylate (MMA) as the oil phase and a hydrophilic IL (e.g., [bmim][BF₄]) at different mass ratios.
      • Titrate each mixture with 1-butanol (amphi-solvent) under constant stirring at a controlled temperature (e.g., 298.15 K) until the system turns clear.
      • Record the volume of 1-butanol required for each mixture and calculate the component percentages to map the single-phase microemulsion region on a pseudo-ternary phase diagram.
    • Microemulsion Formulation and Reaction:
      • Select a stable formulation from the single-phase microemulsion region identified in the phase diagram.
      • In this protocol, linoleic acid can directly replace MMA as the oil phase and reactant. Add linoleic acid, IL, and ethanol to 1-butanol, and mix to form a clear SFME.
      • Heat the reaction mixture with stirring to carry out the esterification.
    • Product Isolation:
      • Upon reaction completion, use rotary evaporation to recover the this compound product.

4. Characterization and Analysis

  • Product Confirmation: Analyze the final product using techniques like Gas Chromatography (GC) or NMR spectroscopy to confirm the identity and purity of this compound.
  • Microemulsion Monitoring: Use Dynamic Light Scattering (DLS) to monitor the droplet size and stability of the microemulsion before and during the reaction [4] [6]. A stable microemulsion will show consistent particle sizes, typically in the nanoscale range (e.g., 8-25 nm) [4].

5. Advantages and Applications

The table below compares the advantages of IL microemulsion methods over conventional approaches.

Feature Ionic Liquid Microemulsion Method Conventional Methods
Catalyst Activity High [2] Variable / Often Lower
Equipment Corrosion Small [2] Can be significant
Reaction Yield Increased [2] Often lower
Reaction Conditions Milder [2] Can be harsh (e.g., high T/P)
Environmental Impact Lower (especially SFME) [3] Higher (use of volatile organic compounds)
Product Quality Good [2] Variable

6. Troubleshooting and Best Practices

  • Phase Separation: Ensure components are mixed in the correct ratios as defined by the phase diagram. Inadequate mixing or impure reagents can cause instability.
  • Low Yield: Optimize reaction parameters such as temperature, reaction time, and molar ratio of linoleic acid to ethanol. Ensure the IL is active.
  • Safety: While ILs have low volatility, always refer to Safety Data Sheets (SDS) for all chemicals, including ionic liquids and this compound. Use standard personal protective equipment (PPE) such as gloves and safety glasses [5] [1].

References

Comprehensive Application Notes and Protocols: Catalytic Esterification for Ethyl Linoleate Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction to Ethyl Linoleate and Its Significance

This compound (ELA), chemically known as ethyl octadeca-9,12-dienoate, is a fatty acid ethyl ester with the molecular formula C₂₀H₃₆O₂ and a molecular weight of 308.5 g/mol. This compound belongs to the linoleic acid ester family and is characterized by two double bonds at positions 9 and 12 of its carbon chain, making it a polyunsaturated fatty acid ester. ELA appears as a light yellow to yellow clear liquid with specifications including an acid value of less than 2.0 mg KOH/g, peroxide value below 10.0 meq/kg, and moisture content under 0.25%, with a minimum purity of 98.0% by GC analysis [1].

The commercial significance of this compound spans multiple industries, including pharmaceuticals, cosmetics, health foods, and surface coatings. In pharmaceutical applications, ELA serves as a solvent for medicinal compounds due to its properties that enhance absorption and bioavailability. In cosmetic and personal care products, it functions as a key ingredient providing moisturizing and emollient properties that nourish skin and hair, delivering a smooth and soft texture. For the surface coatings industry, ELA contributes to the formulation of paints, varnishes, and other coating materials, where it acts as a solvent and improves film-forming ability while influencing drying time and overall performance. Additionally, the fragrance industry utilizes ELA as a carrier oil for essential oils and aroma chemicals, ensuring consistent and long-lasting scent dispersion [1].

Beyond these industrial applications, this compound has recognized physiological functions, including immune enhancement, cholesterol and blood lipid reduction, and metabolic mediation. These properties make it a valuable raw material for producing therapeutics aimed at preventing and treating conditions such as cerebral thrombosis, atherosclerosis, and mild to moderate acne [2] [1]. The compound's diverse applications and health benefits underscore the importance of efficient and scalable production methods, which has driven research into various catalytic esterification approaches.

Catalytic Esterification Methodologies

Overview of Catalytic Approaches

The synthesis of this compound primarily occurs through the esterification reaction between linoleic acid and ethanol, typically facilitated by catalytic agents that enhance reaction rate and yield while enabling milder reaction conditions. Multiple catalytic systems have been developed and optimized for this transformation, each offering distinct advantages and limitations. The selection of an appropriate catalytic method depends on various factors, including desired purity, production scale, equipment availability, and economic considerations. This section comprehensively examines four prominent catalytic approaches: supercritical ethanol, enzymatic catalysis, ionic liquid microemulsions, and catalytic transfer systems, providing researchers with a robust toolkit for this compound synthesis.

The fundamental reaction mechanism involves the nucleophilic attack of ethanol on the carbonyl carbon of linoleic acid, leading to the formation of this compound and water as a by-product. Catalysts function by increasing the electrophilicity of the carbonyl carbon or by activating the alcohol reactant, thereby lowering the activation energy required for the reaction to proceed. The presence of catalysts also facilitates more favorable equilibrium positions, either through enhanced reaction kinetics or through selective removal of by-products. Understanding these mechanistic principles provides a foundation for selecting and optimizing catalytic systems for specific application requirements.

Comparative Analysis of Catalytic Systems

Table 1: Comprehensive Comparison of Catalytic Systems for this compound Synthesis

Catalytic System Optimal Conditions Yield/Purity Advantages Limitations
Supercritical Ethanol 275-325°C, 10-20 MPa, 10-40 min residence time [3] ~93% yield [3] No catalyst required, high reaction rates, tolerance to water and FFA High energy requirements, specialized equipment needed, safety concerns
Enzymatic (Lipase) 45°C, 1:5 linoleic acid:ethanol molar ratio, 1 g biocatalyst, n-hexane solvent [4] ~100% conversion in 60 min [4] Mild conditions, high specificity, reusable catalyst, minimal by-products Solvent required, slower reaction rates, catalyst cost and stability
Ionic Liquid Microemulsion Single ionic liquid microemulsion, heating with reaction [5] High yield (specific values not provided) [5] Increased catalyst-contact area, water solubilization in microemulsion core Complex preparation, potential for catalyst contamination
Catalytic Transfer (Pt/C or Ru/C) 350°C, water/ethanol mixture, pressurized conditions [6] High yields to heptadecane [6] Hydrogen provided by ethanol oxidation, selective hydrocarbon production High temperature, complex reaction pathway, specialized equipment

Table 2: Quantitative Parameters for Catalytic Esterification Optimization

Parameter Supercritical [3] Enzymatic [4] Ionic Liquid [5]
Temperature Range 275-325°C 45°C Not specified (heating applied)
Pressure 10-20 MPa Atmospheric Atmospheric
Reaction Time 10-40 minutes 60 minutes Not specified
Molar Ratio (Acid:Alcohol) Not specified 1:5 Not specified
Catalyst Loading Not applicable 1 g biocatalyst Single ionic liquid microemulsion
Water Tolerance Tolerant (up to 10% beneficial) [3] Sensitive Tolerant (water solubilized in core) [5]

The comparative analysis reveals that each catalytic system offers distinctive trade-offs between reaction intensity, specificity, and operational complexity. Supercritical ethanol provides rapid reaction rates and excellent tolerance to impurities but demands specialized high-pressure equipment and significant energy input. Enzymatic catalysis offers exceptional specificity and mild operating conditions but requires longer reaction times and organic solvents. Ionic liquid microemulsions present an innovative approach that enhances catalyst-substrate interaction and manages water by-products effectively, though the preparation methodology is more complex. The selection of an appropriate system should align with specific research or production objectives, considering factors such as available infrastructure, purity requirements, and economic constraints.

Detailed Experimental Protocols

Supercritical Ethanol Method

The supercritical ethanol method represents an innovative, catalyst-free approach that leverages the unique properties of ethanol above its critical point (critical temperature: 243°C, critical pressure: 6.3 MPa). Under supercritical conditions, ethanol exhibits enhanced solvation power and transport properties that promote efficient esterification without requiring conventional catalysts. This method is particularly advantageous for processing lipid feedstocks with high free fatty acid content, such as grease trap waste lipids, which often contain significant proportions of linoleic acid [3].

Materials and Equipment: The required materials include linoleic acid (high purity, ≥99%), anhydrous or hydrated ethanol (95-99.6%), and a high-pressure reactor system capable of operating at temperatures up to 350°C and pressures up to 25 MPa. The reactor should be equipped with precise temperature and pressure controls, sampling ports, and safety relief devices. For laboratory-scale investigations, reactors with internal volumes of 50-500 mL are typical, constructed from stainless steel or other corrosion-resistant alloys suitable for high-temperature service.

Procedure:

  • Prepare the reactant mixture by combining linoleic acid and ethanol at the desired mass ratio (typically 1:1 to 1:2 acid-to-ethanol mass ratio) [3].
  • Load the mixture into the high-pressure reactor and securely seal the system.
  • Purge the system with an inert gas such as nitrogen or argon to displace oxygen and prevent oxidative degradation.
  • Heat the reactor to the target temperature (275-325°C) while monitoring pressure development.
  • Maintain system at supercritical conditions (temperature >243°C, pressure >6.3 MPa) for the specified residence time (10-40 minutes).
  • Employ rapid cooling after the reaction period to quench the reaction and prevent product degradation.
  • Collect the reaction products and analyze for this compound content using gas chromatography.

Critical Parameters:

  • Water content in the ethanol significantly influences reaction efficiency, with optimal concentrations of 2.5-5 wt% water in ethanol enhancing this compound yields [3].
  • Residence time requires precise control, with shorter times (10-20 minutes) generally sufficient at higher temperatures (300-325°C).
  • The lipid-to-ethanol mass ratio affects phase behavior and reaction kinetics, with typical ratios ranging from 1:0.5 to 1:2 [3].

Safety Considerations: Operations with supercritical fluids demand rigorous safety protocols, including proper pressure relief systems, remote operation capabilities, and personal protective equipment for high-pressure and high-temperature hazards.

Enzymatic Esterification Protocol

Enzymatic catalysis offers a sustainable approach for this compound synthesis under mild conditions with high specificity and minimal by-product formation. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) serve as effective biocatalysts for esterification reactions, with enzymes from Rhizopus sp. demonstrating particular efficacy for ethyl oleate synthesis, which shares similar reaction characteristics with this compound production [4].

Materials: Linoleic acid (high purity), ethanol (anhydrous), lipase biocatalyst (produced by solid-state fermentation with Rhizopus sp. using olive oil and perlite as inducer and inert support), n-hexane (as reaction solvent), and buffer solutions for pH control when needed.

Procedure:

  • Prepare the reaction mixture in a batch reactor equipped with magnetic stirring, typically 10 mL volume for laboratory-scale investigations.
  • Combine linoleic acid (50 mM) and ethanol (250 mM) in n-hexane solvent to create a 1:5 molar ratio of acid to alcohol [4].
  • Add lipase biocatalyst (1 g per 10 mL reaction volume) to initiate the esterification.
  • Maintain reaction temperature at 45°C with continuous mixing for the duration of the reaction.
  • Monitor reaction progress by sampling at intervals and analyzing for this compound content using GC or TLC.
  • Upon completion (typically 60 minutes), separate the biocatalyst by filtration or centrifugation.
  • Recover this compound by evaporating the solvent under reduced pressure.
  • Regenerate the biocatalyst for reuse by washing with appropriate solvents and drying.

Optimization Strategies:

  • Biocatalyst concentration directly influences reaction rate, with proportional increases observed up to approximately 1 g/10 mL [4].
  • Stepwise ethanol addition minimizes enzyme inhibition by alcohol, significantly improving conversion rates compared to single-addition methods [7].
  • Water activity control is crucial, as excessive water can favor hydrolysis over esterification, while insufficient hydration may compromise enzyme flexibility and activity.
Ionic Liquid Microemulsion Method

Ionic liquid microemulsions represent an advanced catalytic system that combines the unique properties of ionic liquids with the enhanced interfacial area of microemulsions. This method facilitates efficient esterification by increasing contact between catalyst and substrates while effectively managing water by-products through solubilization within the microemulsion core [5].

Materials: Linoleic acid, ethanol, conventional surfactant (such as sodium dodecyl sulfate or cetyltrimethylammonium bromide), imidazole ionic liquid (e.g., 1-alkyl-3-methylimidazolium salts with appropriate counterions), and non-polar solvent (such as cyclohexane or heptane).

Procedure:

  • Prepare the ionic liquid microemulsion by first adding a non-polar solvent to a conventional surfactant and mixing uniformly.
  • Gradually add imidazole ionic liquid dropwise with sufficient mixing to form a stable single ionic liquid microemulsion with good high-temperature stability [5].
  • Combine linoleic acid and ethanol in stoichiometric proportions and add to the ionic liquid microemulsion.
  • Heat the reaction mixture with continuous stirring to maintain microemulsion stability and promote reaction.
  • Continue the reaction until completion, monitoring progress by analytical methods.
  • Separate the reaction products from the microemulsion system by rotary evaporation or extraction.
  • Recover the ionic liquid microemulsion for potential reuse in subsequent batches.

Key Advantages:

  • The method addresses common challenges in esterification catalysis, including catalyst cost, equipment corrosion, and reaction yield [5].
  • Microemulsion systems demonstrate excellent temperature stability, maintaining integrity under reaction conditions.
  • Water generated during esterification is effectively solubilized in the ionic liquid microemulsion core, shifting equilibrium toward product formation.

Purification and Analysis Methods

Purification Techniques

Following esterification, purification is often necessary to achieve the pharmaceutical-grade purity required for many applications of this compound. Effective purification removes residual reactants, catalysts, by-products, and isomeric impurities that may compromise product quality or performance. Two particularly effective methods for this compound purification include urea complexation and molecular distillation, which can be employed sequentially for enhanced purity [2].

Urea Complexation: Urea complexation (UC) separates fatty acid esters based on their degree of unsaturation through differential formation of inclusion complexes. Saturated and monounsaturated esters form stable complexes with urea that precipitate from solution, while polyunsaturated esters like this compound remain in the supernatant due to their non-linear molecular structure. The optimal conditions for UC include a 95% ethanol-to-urea ratio of 15:1 (w/w), urea-to-fatty acid ratio of 2.5:1 (w/w), crystallization time of 15 h, and crystallization temperature of -6°C. Under these conditions, this compound concentration can reach approximately 45% from an initial mixture [2].

Procedure:

  • Dissolve urea in 95% ethanol at elevated temperature (60-70°C) to prepare a saturated solution.
  • Add the this compound crude mixture to the urea solution with vigorous stirring.
  • Cool the mixture gradually to the crystallization temperature (-6°C) and maintain for the designated time (15 h).
  • Separate the crystallized urea complexes by filtration or centrifugation.
  • Recover the non-complexed this compound from the supernatant by solvent evaporation.
  • Wash the recovered product with mild acid solution to remove residual urea and neutralize.

Molecular Distillation: Molecular distillation (MD) provides a high-efficiency separation method operating at reduced pressure and temperature, minimizing thermal degradation risk for heat-sensitive compounds like this compound. The process separates components based on differences in their mean free path under high vacuum conditions. Optimal purification occurs at a distillation temperature of 145°C and vacuum pressure of 1.0-5.0 × 10⁻² mbar, increasing this compound purity from 45% to approximately 60% [2].

Procedure:

  • Load the urea-complexed this compound into the molecular distillation feed reservoir.
  • Establish and maintain high vacuum conditions (1.0-5.0 × 10⁻² mbar) throughout the system.
  • Heat the evaporator to the target temperature (145°C) while maintaining cooling fluid in the condenser.
  • Control feed rate to ensure formation of a thin, uniform film on the evaporator surface.
  • Collect the distillate (enriched in this compound) and residue (enriched in saturated and monounsaturated esters) separately.
  • Analyze both fractions for composition and yield calculations.
Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS represents the gold standard for qualitative and quantitative analysis of this compound and related compounds. The method provides excellent resolution of ester species and definitive identification through mass spectral data. Optimal separation employs non-polar or mid-polar capillary columns (e.g., DB-5, DB-225) with temperature programming from 150°C to 250°C at 3-5°C/min. Detection typically utilizes mass selective detection in electron impact mode (70 eV) with selective ion monitoring for enhanced sensitivity [2].

Quality Control Parameters:

  • Purity: Minimum 98.0% by GC analysis [1]
  • Acid Value: Maximum 2.0 mg KOH/g [1]
  • Peroxide Value: Maximum 10.0 meq/kg [1]
  • Moisture Content: Maximum 0.25% [1]
  • Residual Solvents: Maximum 0.05% [1]

Thin Layer Chromatography (TLC): TLC provides a rapid, cost-effective method for reaction monitoring and preliminary purity assessment. Silica gel plates with petroleum ether-diethyl ether-acetic acid (80:20:1, v/v/v) mobile phase effectively separate this compound from linoleic acid, mono-, di-, and triglycerides. Detection employs phosphomolybdic acid or copper acetate charring with quantification by densitometry [7].

Troubleshooting and Optimization Guidelines

Common Challenges in this compound Synthesis:

Table 3: Troubleshooting Guide for this compound Synthesis

Problem Potential Causes Solutions
Low Conversion Yield Insufficient catalyst activity, suboptimal temperature, incorrect molar ratios, inadequate mixing Optimize catalyst concentration; calibrate temperature controls; verify stoichiometry; improve mixing efficiency
Product Purity Issues Incomplete reaction, side reactions, inadequate purification, catalyst contamination Extend reaction time; optimize temperature profile; implement multi-stage purification; use higher purity catalysts
Catalyst Deactivation Poisoning by impurities, thermal degradation, leaching of active sites Pre-purify reactants; implement temperature monitoring and control; use stabilizers or catalyst regenerants
Emulsion Formation in Separation Presence of surfactants, similar densities between phases, high viscosity Adjust pH; implement centrifugation; use demulsifying agents; optimize settling time
Scale-up Challenges Heat transfer limitations, mixing inefficiencies, mass transfer constraints Implement staged reactors; improve agitation design; optimize feed distribution; consider continuous processing

Optimization Strategies:

Response Surface Methodology (RSM) provides a powerful statistical approach for optimizing multiple parameters simultaneously. For esterification processes, RSM with Box-Behnken or central composite designs efficiently identifies optimal conditions while evaluating interaction effects between variables. Key parameters for optimization include ethanol-to-acid molar ratio, catalyst concentration, reaction temperature, and time. For fixed-bed membrane reactors, additional factors such as catalyst bed height and feed flow rate require optimization [8].

Process Intensification Techniques:

  • Membrane integration: Pervaporation membranes selectively remove water by-product, shifting equilibrium toward ester formation. Inert microporous ceramic membranes with average pore size of 0.41 nm effectively separate water while retaining larger this compound and linoleic acid molecules [8].
  • Ultrasound assistance: Ultrasonic emulsification (20 kHz frequency, 1000 W power, 81 μm oscillating amplitude) enhances mass transfer between immiscible reactants, significantly improving reaction rates in both batch and continuous systems [9].
  • Stepwise alcohol addition: Progressive ethanol addition minimizes enzyme inhibition in biocatalytic systems and reduces side reactions in chemical catalytic systems, improving overall conversion efficiency [7].

Workflow and Pathway Diagrams

G cluster_catalyst Catalyst Selection cluster_reaction Reaction Conditions cluster_purification Purification Options Start Start this compound Synthesis Cat1 Supercritical Ethanol Start->Cat1 Cat2 Enzymatic (Lipase) Start->Cat2 Cat3 Ionic Liquid Microemulsion Start->Cat3 Cat4 Catalytic Transfer Start->Cat4 SC Supercritical: 275-325°C, 10-20 MPa 10-40 min Cat1->SC ENZ Enzymatic: 45°C, 1:5 M ratio 60 min, n-hexane Cat2->ENZ IL Ionic Liquid: Heating, ambient pressure Cat3->IL CT Catalytic Transfer: 350°C, pressurized Cat4->CT P1 Urea Complexation (45% ELA) SC->P1 P2 Molecular Distillation (60% ELA) SC->P2 P3 Combined UC + MD (>60% ELA) SC->P3 ENZ->P1 ENZ->P2 ENZ->P3 IL->P1 IL->P2 IL->P3 CT->P1 CT->P2 CT->P3 Analysis Quality Control Analysis P1->Analysis P2->Analysis P3->Analysis Final Pure this compound Analysis->Final

Figure 1: Comprehensive workflow for this compound synthesis showing multiple catalytic pathways and purification options

G LinoleicAcid Linoleic Acid C₁₇H₃₁COOH Catalyst Catalyst (Activation) LinoleicAcid->Catalyst Activation Ethanol Ethanol C₂H₅OH TransitionState Tetrahedral Intermediate Ethanol->TransitionState Nucleophilic Attack Catalyst->TransitionState Facilitation EthylLinoleate This compound C₂₀H₃₆O₂ TransitionState->EthylLinoleate Ester Formation Water Water H₂O TransitionState->Water By-product

Figure 2: Catalytic esterification mechanism for this compound formation

Conclusion

The synthesis of this compound through catalytic esterification offers multiple pathways tailored to specific application requirements, equipment availability, and economic constraints. Supercritical ethanol methods provide rapid, catalyst-free processing with excellent tolerance to water and free fatty acids, making them suitable for impure feedstock processing. Enzymatic approaches deliver high specificity under mild conditions, ideal for heat-sensitive applications requiring minimal by-product formation. Ionic liquid microemulsions represent an emerging technology with enhanced interfacial contact and water management capabilities. Subsequent purification through urea complexation and molecular distillation enables pharmaceutical-grade purity attainment. These protocols collectively provide researchers with comprehensive methodologies for efficient this compound production across diverse applications from industrial scale to precision synthesis.

References

Key Mechanisms & Stabilization Methods in Research

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the mechanisms and catalysts for ethyl linoleate oxidation identified in the current literature. This can help in understanding the fundamental processes you might need to control or prevent.

Catalyst System Mechanism of Action Key Findings/Effects Research Context
Fe-eh + Ascorbic Acid 6-Palmitate (AsA6p) [1] [2] Initiates oxidation & oligomerization by decomposing pre-formed hydroperoxides or abstracting bis-allylic hydrogens [2]. Optimal performance at AsA6p/Fe-eh molar ratio of 2:1. Lower ratios result in a long lag time (~100 h); higher ratios slow the reaction [1] [2]. Studied as a potential drier for alkyd paints to replace cobalt-based catalysts.
Cobalt-based Catalysts (e.g., Co-eh) [3] [2] Acts as a primary catalyst for autoxidation, leading to cross-linking (drying) through radical chain reactions [3]. Forms oligomers (dimers, trimers). The resulting polymers are unstable and degrade over time [3]. Traditional, high-performance drier for alkyd resins; subject to toxicity concerns [2].

Experimental Workflow for Oxidation Studies

For researchers looking to replicate or analyze the oxidation process, the following workflow outlines the key steps and characterization methods used in recent studies. You can use this as a template for developing standardized protocols.

Start Start: Prepare this compound Sample Cat Add Catalyst System (e.g., Fe-eh/AsA6p) Start->Cat Incubate Incubate under specified conditions Cat->Incubate Analyze Analyze at Time Intervals Incubate->Analyze FTIR FT-IR Analysis Analyze->FTIR Chemical groups NMR NMR Analysis Analyze->NMR Molecular changes SEC Size Exclusion Chromatography (SEC) Analyze->SEC Oligomer formation PV Peroxide Value (PV) Determination Analyze->PV Hydroperoxides

Potential FAQ & Troubleshooting Guide

Based on the oxidation mechanisms, here are some anticipated frequently asked questions you can preemptively address in your support center.

Question Potential Cause & Solution

| The oxidation reaction shows a very long lag time before starting. | • Cause: Using an iron-based catalyst (Fe-eh) alone or with a sub-optimal amount of reducing agent [2]. • Solution: Optimize the catalyst system. Incorporate a reducing agent like Ascorbic Acid 6-palmitate (AsA6p) at a molar ratio of 2:1 (AsA6p/Fe-eh) to eliminate the lag phase [1] [2]. | | The reaction rate is too fast and difficult to control. | • Cause: Catalyst concentration might be too high, or the reducing agent to metal catalyst ratio could be above the optimal point [2]. • Solution: Titrate the catalyst concentration. For Fe-eh/AsA6p systems, avoid exceeding a 2:1 molar ratio, as higher ratios can slow the reaction down [2]. | | How can I monitor the progression of oxidation in my experiment? | • Refer to the experimental workflow. Standard methods include:

  • FT-IR & NMR: Track the disappearance of substrate double bonds and formation of new oxygen-containing groups [2].
  • Peroxide Value (PV): Quantify hydroperoxide formation, especially in the early stages [2].
  • Size Exclusion Chromatography (SEC): Monitor the formation of oligomers and polymers over time [2]. |

Ideas for Further Technical Content Development

Since direct troubleshooting guides for common lab errors are scarce in the available literature, you may need to develop this content based on fundamental principles and collective experimental wisdom. Here are some suggestions:

  • Expand on Safety Protocols: Create guides on the safe handling of metal catalysts and peroxides, which can form during oxidation.
  • Detail Analytical Methodologies: Provide step-by-step SOPs for the key analytical techniques mentioned (e.g., detailed PV determination protocol, SEC parameters).
  • Address Storage and Stability: Develop FAQs on the long-term storage of this compound and its oxidized products, noting that some oligomers are unstable and degrade [3].

References

Understanding Degradation: Mechanisms & Key Factors

Author: Smolecule Technical Support Team. Date: February 2026

Lipid oxidation is the main pathway for ethyl linoleate degradation, initiated at the oil-water interface in emulsions. Controlling the factors below is crucial for improving stability.

  • Droplet Size: A smaller droplet size creates a larger total oil-water interfacial area, which can accelerate the onset of lipid oxidation by increasing contact between lipids and pro-oxidants in the aqueous phase [1].
  • Interfacial Composition: The type of emulsifier used plays a critical role. Some emulsifiers, like Tween 20, can themselves be oxidized, contributing to overall oxygen consumption and degradation [1].
  • Oxidation Pathways: Degradation can proceed via different mechanisms, primarily auto-oxidation (radical chain reaction) and photo-oxidation (singlet oxygen-induced). The specific hydroperoxide isomers formed can be used to identify the dominant pathway in a product [2].

Strategies to Reduce Degradation in Emulsions

Here are practical strategies you can employ to minimize this compound oxidation.

Strategy Mechanism Example / Key Point
Optimize Emulsifier Forms protective barrier at interface; choose stable emulsifiers [3]. Excess Tween 20 can oxidize; minimize unadsorbed surfactant [1].
Control Droplet Size Balance between stability and oxidation; very small sizes may increase degradation [1]. Monodisperse emulsions show faster oxidation in smaller droplets [1].
Use Antioxidants Interrupts radical chain propagation; compounds like gallic acid are effective [4]. "Antioxidants" and "Metal chelating peptide" listed as key strategies [4].
Analyze Oxidation Pathway Identify if auto- or photo-oxidation dominates to select correct inhibitor [2]. Detect specific lipid hydroperoxide isomers (e.g., from linoleate) via HPLC-MS/MS [2].

Experimental Workflow for System Diagnosis

For a systematic investigation, you can adapt the following experimental workflow to diagnose and tackle stability issues in your emulsion system.

cluster_1 Formulation & Processing Factors cluster_2 Root Cause Analysis cluster_3 Targeted Solutions Start Emulsion Instability Problem PF Product Formulation Analysis Start->PF A1 Analyze Droplet Size & Distribution PF->A1 OM Oxidation Mechanism Identification B1 Measure Peroxide Value (PV) OM->B1 SI Stability Intervention C1 Optimize Emulsifier/Stabilizer System SI->C1 End Stable Emulsion System A2 Check Emulsifier Type & Concentration A1->A2 A3 Identify Pro-oxidants (e.g., metal ions) A2->A3 A3->OM B2 Analyze LOOH Isomers via HPLC-MS/MS B1->B2 B3 Determine Dominant Pathway: Auto-oxidation vs Photo-oxidation B2->B3 B3->SI C2 Incorporate Targeted Antioxidants (e.g., Radical Scavengers, Metal Chelators) C1->C2 C3 Modify Processing/Packaging (e.g., Light-Blocking Material) C2->C3 C3->End

FAQs and Troubleshooting Guide

Here are answers to some frequently asked questions that arise during experimentation.

  • Q1: My emulsion has a low peroxide value but a strong off-odor. Why?

    • A: This indicates that primary oxidation products (hydroperoxides) have decomposed into volatile secondary oxidation products, such as aldehydes and ketones, which are responsible for off-flavors and odors [1]. You should track secondary products in addition to peroxide value.
  • Q2: I am using an antioxidant, but the degradation is not sufficiently controlled. What could be wrong?

    • A: The antioxidant might not be partitioning to the correct location. For oil-in-water emulsions, water-soluble antioxidants may not effectively protect oxidation at the oil-water interface or within the oil droplet. Consider using an amphiphilic antioxidant or combining different types (e.g., a radical scavenger with a metal chelator) [4].
  • Q3: How can I definitively know whether oxidation is caused by light or air?

    • A: You can identify the dominant pathway by analyzing the profile of linoleic acid hydroperoxide (LAOOH) isomers. Specific isomers (e.g., 9-10E,12Z- and 13-9Z,11E-LAOOH) are characteristic of photo-oxidation, while a different set (e.g., 9-10E,12E- and 13-9E,11E-LAOOH) are markers for auto-oxidation [2].

Key Takeaways and Path Forward

To effectively reduce this compound degradation, focus on engineering the oil-water interface and controlling the storage environment. The most critical steps are selecting appropriate emulsifiers, potentially incorporating targeted antioxidants, and minimizing exposure to pro-oxidants like light and metal ions.

References

improving ethyl linoleate synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods and Optimization

Ethyl linoleate is primarily synthesized via the esterification of linoleic acid with ethanol, using an acid catalyst like sulfuric acid [1] [2]. The table below summarizes key parameters from recent studies for optimizing the synthesis of fatty acid ethyl esters, which can be directly applied to this compound production.

Parameter Optimal Range / Value Impact on Yield & Purity Key Findings & Recommendations
Ethanol : Oil Ratio 1:1 to 6:1 (w/w or v/v) High impact on conversion rate and reaction kinetics Lower ratios (e.g., 1:1 to 2:1) can achieve high conversion in very short times (minutes), reducing energy use and ethanol volume [3]. Higher ratios (e.g., 6:1) are also effective, especially with recirculation [4].
Catalyst (NaOH) Concentration 0.25% to 2.5% (by weight of alcohol) Critical for achieving high yield; excess causes saponification The optimal amount depends on the ethanol ratio. A higher catalyst concentration (e.g., 2.5%) is needed for a 1:1 ethanol-to-oil ratio to compensate for a lower driving force [3].
Reaction Time 5 minutes to 2.5 hours Varies significantly with other parameters Using optimal ethanol-to-oil and catalyst ratios can drastically reduce reaction times to as little as 5 minutes while maintaining high conversion [3].
Product Recirculation 10% (w/w) of recirculated ethyl oleate Increases purity and yield Recirculating a portion of the product ester back into the reaction mixture can significantly boost purity (to ~86%) and yield (to ~96%) [4].
Moisture Control Use >99% dry ethanol High impact; water inhibits the reaction Water is a by-product of esterification and its presence can shift the equilibrium back, reducing yield. It also promotes soap formation with basic catalysts, deactivating them [3].

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges you might encounter during synthesis.

Question / Issue Potential Cause Solution

| Low yield and slow reaction kinetics. | Heterogeneous reaction mixture; inefficient mixing between phases. | Reduce the volumetric ratio of ethanol to oil to homogenize the mixture [3]. Ensure adequate stirring or mixing. | | Low final product purity. | Presence of by-products, unreacted starting materials, or isomers. | Implement a recirculation strategy where a portion of the product stream is fed back into the reactor to drive the reaction forward [4]. Improve post-reaction purification (e.g., washing, distillation) [1]. | | The reaction fails or yield is very low despite correct ratios. | Catalyst deactivation. | Ensure all equipment is dry and use absolute (dry) ethanol, as water poisons the catalyst [3]. Check that the free fatty acid (FFA) content of the raw material is not excessively high, as FFAs can consume alkaline catalysts through saponification [3]. | | Product is discolored or has off-specifications. | Oxidation or degradation of linoleic acid/ethyl linoleate. | Linoleic acid is susceptible to oxidation and polymerization due to its double bonds [1] [2]. Conduct reactions under an inert atmosphere (e.g., Nitrogen), avoid prolonged exposure to heat, light, or air, and use high-purity, fresh linoleic acid [2]. |

Experimental Workflow for Esterification

For a standard synthesis of this compound via acid-catalyzed esterification, you can follow this general workflow, which incorporates the optimization strategies discussed.

Start Start Reaction Setup Step1 Charge reactor with Linoleic Acid and Ethanol (Optimal Ratio 1:1 to 6:1) Start->Step1 Step2 Add Concentrated Sulfuric Acid as Catalyst Step1->Step2 Step3 Heat Mixture under Reflux (Prevents volatile loss) Step2->Step3 Step4 Monitor Reaction Progress Step3->Step4 Step5 Neutralize and Wash to remove catalyst and by-products Step4->Step5 Step6 Purify Product via Distillation to isolate this compound Step5->Step6 End Obtain Pure this compound Step6->End

Key Protocol Details:

  • Materials: The feedstock required are linoleic acid and ethanol. The reaction is catalyzed by sulfuric acid [1] [2].
  • Reaction: The process involves heating the mixture of linoleic acid and ethanol under reflux in the presence of the catalyst. Reflux allows the reaction to proceed efficiently at elevated temperatures while preventing the loss of volatile ethanol [1].
  • Work-up: Once the reaction is complete, the mixture is neutralized (e.g., with a base). The crude this compound is then washed to remove impurities and finally purified through distillation to achieve the desired purity [1]. The final product should be stored in a cool, dry place, protected from light and air to maintain stability [2].

Key Takeaways for Optimization

To maximize your yield and purity of this compound, focus on these core strategies:

  • Optimize Reactant Ratios: Systematically test ethanol-to-oil ratios between 1:1 and 6:1 to find the sweet spot for your specific setup that balances high conversion with efficient reagent use [4] [3].
  • Control Moisture and Catalyst: Always use dry ethanol and equipment to prevent catalyst deactivation. Precisely control the catalyst amount to avoid saponification, which kills the reaction and complicates purification [3].
  • Consider Process Enhancements: For batch processes, explore product recirculation to push the reaction equilibrium toward higher yields [4]. For potential scale-up, investigate continuous reactor systems which can achieve very fast reaction times with optimized parameters [3].

References

ethyl linoleate analysis interference problems

Author: Smolecule Technical Support Team. Date: February 2026

Common Interference Problems & Solutions

Here are some frequently encountered challenges and their evidence-based solutions from recent studies.

Problem Category Specific Issue / Source of Interference Proposed Solution Key Experimental Parameters / Notes
Sample Preparation Complex biological matrix (e.g., whole blood, meconium) [1] [2] Use a modified liquid-liquid extraction (LLE) [2] or two-step solid-phase extraction (SPE) [1]. LLE [2]: Heptane:isopropanol (3:2, v/v) for whole blood. SPE [1]: Separate supernatant for FAEE (SLE column) and EtG/EtS (anion exchange).
Analyte instability, especially during sample processing [1] Control solvent evaporation temperature; minimize room temperature exposure; add antioxidants. Instability observed for some FAEEs at room temperature and 4°C; inter-subject variability noted [1].
Chromatography Co-elution of analytes or matrix components Optimize the GC temperature program or LC mobile phase gradient for better separation. GC-MS [2]: Optimized temperature ramp (initial 80°C to 300°C). LC-MS/MS [1]: Uses a gradient of 0.1% formic acid in water and methanol.
Mass Spectrometry Signal suppression or enhancement from matrix effects [1] Use deuterated internal standards for each analyte to compensate for matrix effects. Matrix effects can be significant (e.g., -84.7% to +16.0%); deuterated standards are crucial for accurate quantification [1].
Chemical Integrity Formation of degradation products/adducts under peroxidizing conditions [3] Avoid peroxidizing conditions; use fresh reagents; store samples in inert atmosphere if necessary. Ethyl linoleate can form N(2),3-ethenoguanine adducts when reacted with nucleosides/DNA under peroxidizing conditions [3].

Detailed Experimental Protocols

For reliable results, follow these validated methodologies for sample preparation and analysis.

Protocol 1: Combined Extraction of this compound and Alcohol Metabolites from Meconium (LC-MS/MS) [1]

This protocol allows for the simultaneous extraction of multiple biomarkers from a single meconium aliquot.

  • Homogenization: Weigh 100 mg of meconium into a microcentrifuge tube. Add 1 mL of methanol and homogenize thoroughly with a wooden applicator stick.
  • Centrifugation: Vortex the sample vigorously and centrifuge at 18,000×g for 5 minutes at 4°C.
  • Second Extraction: Repeat the extraction with another 1 mL of methanol, vortex, and centrifuge. Combine the supernatants.
  • Splitting Supernatant: Divide the combined supernatant (~2 mL). Use one portion (e.g., 900 µL) for FAEE (this compound) analysis and the other for EtG/EtS analysis.
  • FAEE SPE Clean-up:
    • Apply the 900 µL supernatant to a supported liquid extraction (SLE) column.
    • After a 5-minute equilibrium, elute the FAEEs with 5 mL of ethyl acetate.
    • Gently evaporate the eluent to dryness under a nitrogen stream at 40°C.
    • Reconstitute the dry residue in 200 µL of a 75:25 mixture of Mobile Phase B (0.1% formic acid in methanol) and Mobile Phase A (0.1% formic acid in water).
  • LC-MS/MS Analysis: Analyze the reconstituted sample using LC-MS/MS with a suitable C18 or C8 column and a gradient elution.

The workflow for this protocol is summarized below:

G Start Weigh 100 mg meconium Step1 Homogenize with 1 mL Methanol Start->Step1 Repeat Centrifuge Step2 Centrifuge at 18,000×g, 5 min, 4°C Step1->Step2 Repeat Centrifuge Step3 Collect Supernatant Step2->Step3 Repeat Centrifuge Step4 Repeat Extraction (1 mL Methanol) Step3->Step4 Repeat Centrifuge Step4->Step2 Repeat Centrifuge Step5 Combine Supernatants Step4->Step5 Step6 Split Supernatant Step5->Step6 PathA FAEE Analysis (900 µL) Step6->PathA PathB Other Metabolites (EtG/EtS) Step6->PathB Step7 SLE Column Equilibrate 5 min PathA->Step7 Step8 Elute with 5 mL Ethyl Acetate Step7->Step8 Step9 Dry under N₂ at 40°C Step8->Step9 Step10 Reconstitute in LC Mobile Phase Step9->Step10 Step11 LC-MS/MS Analysis Step10->Step11

Protocol 2: Extraction of FAEEs from Whole Blood using LLE (GC-MS) [2]

This method is optimized for the more complex matrix of whole blood.

  • Deproteinization: Mix 200 µL of whole blood with 20 µL of internal standard (e.g., ethyl heptadecanoate) and 1 mL of a heptane:isopropanol (3:2, v/v) mixture.
  • Vortex and Centrifuge: Vortex the mixture for 2 minutes and then centrifuge.
  • Collection: Transfer the organic (upper) layer to a clean glass tube.
  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle nitrogen stream. Reconstitute the residue in 100 µL of heptane.
  • GC-MS Analysis: Inject the reconstituted sample into the GC-MS system.

Key Considerations for Your Analysis

To minimize interference, keep these broader points in mind during your experimental design:

  • Internal Standards are Non-Negotiable: The use of stable isotope-labeled internal standards (e.g., this compound-d4) is critical. They correct for losses during sample preparation and, most importantly, compensate for variable matrix effects that cause signal suppression or enhancement [1] [4].
  • Monitor for Peroxidation: this compound, being a polyunsaturated ester, is susceptible to oxidation. The presence of peroxides can lead to the formation of unexpected adducts, such as N(2),3-ethenoguanine, when in contact with biological molecules like DNA [3]. Using fresh reagents and antioxidants can help mitigate this.
  • Validate for Your Specific Matrix: The complexity and interference potential of biological samples can vary. It is essential to fully validate your chosen method (accuracy, precision, recovery, matrix effects) in your specific laboratory conditions and for your specific sample type (e.g., plasma, hair, meconium) [4] [5].

References

Core Concept: How Droplet Composition Affects Oxidation

Author: Smolecule Technical Support Team. Date: February 2026

The primary challenge in working with ethyl linoleate emulsions is that oxidation does not follow a single pattern; its rate and progression are highly dependent on substrate concentration.

  • Interface and Interior Distribution: Oxidation is initiated at the oil-water interface. The distribution of this compound molecules between the droplet interior and the interface, along with the ingress of aqueous radicals, determines the oxidation pathway [1].
  • Concentration-Dependent Kinetics: The following table summarizes the distinct oxidation behaviors observed at different this compound concentrations in oil-in-water emulsions [1].
This compound Concentration Observed Oxidation Rate Pattern
Low (1%) Slow and constant rate.
Intermediate (20%) Rapid initial rate, slowing down over time.
High (100%) Slow initial rate, accelerating over time (autocatalytic).

Troubleshooting Guide & FAQs

Here are solutions to common problems you might encounter during your experiments.

Q1: The oxidation rate in my emulsion is unpredictable or does not match literature values. What could be wrong?

  • Confirm Droplet Composition: Ensure the ratio of this compound to inert diluent (e.g., n-tetradecane) in your droplets is precise and homogenous. The oxidation kinetics are highly sensitive to this composition [1].
  • Verify Analytical Methods: Use multiple methods to track oxidation, as they can confirm trends. Common techniques include:
    • Gas Chromatography (GC): To measure the depletion of residual this compound substrate [1].
    • UV-Vis Spectrophotometry: To measure the formation of conjugated dienes [1].
    • Thiobarbituric Acid-Reactive Substances (TBARS) Assay: To measure secondary oxidation products in the aqueous phase [1].

Q2: How can I control the droplet size in my emulsion system?

  • Adjust Stabilizer Content: If using solid stabilizers like halloysite nanotubes, a higher solid content generally leads to a smaller droplet diameter [2].
  • Optimize Oil Phase: Research shows that using a hybrid oil phase (a blend of medium-chain and long-chain triglycerides) can significantly reduce emulsion droplet size without increasing surfactant concentration, which is crucial for avoiding toxicity [3].
  • Consider Homogenization: While homogenization time is a factor, some studies find that oil and stabilizer content have a much greater impact on final droplet diameter than homogenization duration alone [2].

Q3: I am using a Pickering emulsion. How does the solid stabilizer impact the drug release rate?

  • In Pickering emulsion gels, the concentration of the active ingredient in the oil phase is a major factor affecting the drug release rate. The properties of the solid stabilizer itself may have less direct impact on release compared to the active ingredient's concentration [2].

Experimental Workflow for Emulsion Oxidation Studies

The diagram below outlines a general workflow for setting up and analyzing this compound emulsion oxidation experiments, integrating key considerations from the troubleshooting guide.

Start Define Experimental Goal A Formulate Emulsion Start->A B Vary this compound/ Inert Diluent Ratio A->B C Control Droplet Size (Stabilizer, Oil Blend) B->C D Induce Oxidation C->D E Monitor Oxidation Over Time D->E F Analyze Data for Rate Patterns E->F Cond1 Rate pattern matches expected concentration? F->Cond1 End Interpret Mechanism Cond1->A No Cond1->End Yes

Key Formulation Considerations

  • Surfactant-Free Alternatives: For dermal applications, consider Pickering emulsions stabilized with solid particles like halloysite. They avoid the skin irritancy potential of chemical surfactants and can offer better stability [2].
  • Interfacial Tension Control: In any emulsion system, interfacial tension is a critical parameter. It must be optimized—too low can hinder oil-stripping efficiency, while too high can impede the formation of fine emulsions for transport [4].

References

solubilization ethyl linoleate reaction media

Author: Smolecule Technical Support Team. Date: February 2026

Ethyl Linoleate: Properties & Identification

Before troubleshooting, it's helpful to understand the fundamental properties of this compound, as these often underpin the challenges encountered in the lab.

Property Specification
Chemical Name This compound; Linoleic Acid Ethyl Ester [1] [2]
CAS Number 544-35-4 [2] [3]
Molecular Formula C₂₀H₃₆O₂ [1] [4]
Molecular Weight 308.5 g/mol [2] [4]
Appearance Colorless to light yellow clear liquid [2] [4]
Density 0.876 g/mL at 25 °C [4] [3]
Purity (by GC) Typically ≥ 98.0% [2]
Common Impurities Ethyl Oleate (max 1.0%), α-Ethyl Linolenate (max 1.0%) [2]

Troubleshooting Common Solubilization & Reaction Issues

The following table addresses specific problems you might face during experiments involving this compound.

Problem Possible Cause Solution
Low Solubility in Aqueous Media Highly hydrophobic long-chain fatty acid ester [4]. Use a co-solvent (e.g., DMSO, ethanol) or surfactant. For DMSO, prepare a 100 mg/mL stock solution and sonicate if needed [4].
Low Purity of Starting Material Impurities from source or decomposition during storage [2]. Repurify via urea complexation (UC) and molecular distillation (MD) [5]. Verify purity by GC analysis before use [2].
Formation of Oxidation Products Exposure to air, light, or elevated temperatures; susceptible to lipid peroxidation [3]. Conduct reactions under inert atmosphere (N₂/Ar); store under inert gas at -20°C; use fresh material; avoid prolonged exposure to light [4].
Low Reaction Yield / Slow Kinetics Suboptimal catalyst or reaction conditions for esterification [6]. Use a solid acid catalyst (e.g., TiO₂/SO₄²⁻ composite). Optimize temperature and catalyst loading [6].
Inconsistent Biological Activity Oxidative degradation of this compound after solubilization [4]. Prepare fresh stock solutions for each experiment. For in vitro assays, use antioxidants if compatible with the system. Store working aliquots at -80°C for no more than one month [4].

Experimental Protocols & Methodologies

Protocol 1: Purification via Urea Complexation and Molecular Distillation [5]

This method is effective for concentrating this compound from natural sources.

  • Urea Complexation (UC):

    • Prepare a urea-saturated 95% ethanol solution.
    • Mix the this compound-rich oil with the urea solution at optimal ratios: 95% ethanol-to-urea ratio of 15:1 (w/w) and a urea-to-fatty acid ratio of 2.5:1 (w/w).
    • Reflux the mixture until clear.
    • Cool the solution to -6 °C and maintain this temperature for 15 hours to allow crystallization of urea complexes with saturated fats.
    • Collect the filtrate, which is enriched with unsaturated esters like this compound.
    • Concentrate the filtrate in vacuo, acidify with 0.1 N HCl, and extract the enriched this compound with petroleum ether.
  • Molecular Distillation (MD):

    • Subject the enriched product from UC to molecular distillation.
    • Use a distillation temperature of 145 °C and a vacuum pressure of 1.0–5.0 × 10⁻² mbar.
    • Under these conditions, the purity of this compound can increase significantly.
Protocol 2: Esterification Using a Composite Solid Superacid Catalyst [6]

This method describes the synthesis of this compound from linoleic acid.

  • Catalyst Preparation: Prepare a TiO₂/SO₄²⁻ composite solid superacid catalyst, for instance, by co-precipitation or a sol-gel method.
  • Reaction Setup: In a reaction vessel, mix linoleic acid and absolute ethanol (molar ratio can be optimized, e.g., 1:4 to 1:8).
  • Catalysis: Add the solid superacid catalyst (e.g., 1.5-2.5% by weight of linoleic acid).
  • Reaction: Heat the mixture to reflux with stirring under a nitrogen atmosphere for a set duration (e.g., 2-4 hours).
  • Separation: After the reaction, separate the catalyst by filtration. The catalyst can be regenerated by washing and calcination for reuse.
  • Product Recovery: Distill off the excess ethanol and purify the obtained this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound, and what is its shelf life? Store this compound in a tightly closed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place. For long-term storage, keep it at -20°C [4] [3]. Always protect it from light and oxygen to prevent oxidation. Stock solutions in DMSO should be stored at -80°C and used within one month [4].

Q2: How can I confirm the identity and purity of my this compound sample? The most common method is Gas Chromatography-Mass Spectrometry (GC-MS) [7] [5]. Compare the retention time and mass spectrum with a certified reference standard. You can also monitor purity using GC with a flame ionization detector (FID), ensuring it meets specifications (e.g., ≥98.0%) [2].

Q3: My in vitro cell assay shows unexpected toxicity with this compound. What could be wrong? First, verify the purity of your compound via GC. Second, ensure your stock solution in DMSO is prepared correctly and is not old or oxidized. Third, confirm that the final concentration of DMSO in your cell culture media does not exceed toxic levels (typically <0.1-1.0%). The observed effect could be due to oxidative degradation products rather than this compound itself.

Q4: Can this compound be used in formulations for cosmetic or pharmaceutical applications? Yes. This compound is used in cosmetics and pharmaceuticals for its emollient, anti-inflammatory, and anti-acne properties [2] [4] [3]. It is valued for its ability to correct follicular keratinization, reduce sebum production, and lighten skin pigmentation.

Experimental Workflow for Solubilization & Use

The following diagram outlines a logical, step-by-step workflow to guide researchers from compound preparation to experimental use, incorporating key troubleshooting checks.

G Start Start: Prepare this compound CheckPurity Check Purity by GC Start->CheckPurity PurityOK Purity ≥ 98%? CheckPurity->PurityOK Purify Purify via UC/MD [5] PurityOK->Purify No SelectSolvent Select Solvent System PurityOK->SelectSolvent Yes Purify->SelectSolvent SolventDMSO For in vitro assays: Use DMSO SelectSolvent->SolventDMSO SolventEthanol For formulations: Use Ethanol SelectSolvent->SolventEthanol PrepareStock Prepare Stock Solution (e.g., 100 mg/mL in DMSO) SolventDMSO->PrepareStock SolventEthanol->PrepareStock Sonicate Sonicate if necessary to ensure dissolution PrepareStock->Sonicate AliquotStore Aliquot & Store at -80°C (Use within 1 month) Sonicate->AliquotStore UseExperiment Use in Experiment AliquotStore->UseExperiment CheckOxidation Check for oxidation (Visual/GC) UseExperiment->CheckOxidation For next use CheckOxidation->UseExperiment Not Oxidized Discard Discard old stock Prepare fresh solution CheckOxidation->Discard Oxidized Discard->PrepareStock

References

Understanding the Stability of Ethyl Linoleate

Author: Smolecule Technical Support Team. Date: February 2026

Ethyl linoleate is an ester of linoleic acid, a polyunsaturated fatty acid (PUFA). PUFAs are particularly susceptible to degradation, not only from hydrolysis but also from oxidation due to their multiple double bonds [1]. Effective storage must address both threats.

  • Hydrolysis Risk: The ester bond in this compound can be broken by water molecules, reverting it to linoleic acid and ethanol. This is a primary concern for stability [1].
  • Oxidation Risk: The double bonds in its structure make this compound vulnerable to oxidation, especially when exposed to air, light, and heat, leading to the formation of peroxides and aldehydes [2] [1].

Best Practices for Storage and Handling

The following table summarizes the key parameters for maintaining this compound stability, based on general principles for sensitive lipids and chemicals.

Factor Recommendation Rationale
Temperature Store at -80°C or below for long-term stability [3] [4]. Dramatically slows molecular motion, inhibiting kinetic energy for hydrolysis/oxidation [3] [5].
Container Use air-tight containers made of materials with proven cryogenic integrity (e.g., cyclic olefin polymer) [6]. Prevents ingress of moisture and atmospheric oxygen; some plastics outperform glass at ultra-low temperatures [6].
Atmosphere Consider inert gas purging (Nitrogen, Argon) before sealing [6]. Displaces oxygen from the container headspace, thereby preventing oxidative degradation.
Light Exposure Store in the dark; use amber glass or opaque containers [2]. Protects against photo-oxidation, which can initiate and accelerate the degradation process.
Contaminants Ensure a clean, pure sample free of catalysts (e.g., acids, metals) [2]. Trace contaminants can act as catalysts for hydrolysis or oxidation reactions.

Storage and Handling Workflow

The diagram below outlines a recommended workflow for preparing and storing this compound to maximize its stability.

G cluster_0 Sealing & Preparation Phase cluster_1 Storage & Monitoring Phase Start Start: Sample Preparation Step1 Transfer to Airtight Vial Start->Step1 Use approved vial Step2 Purge Headspace with Inert Gas Step1->Step2 Minimize exposure Step1->Step2 Step3 Seal Vial and Apply Cryo-safe Cap Step2->Step3 Ensure complete seal Step2->Step3 Step4 Label with LN2-resistant Marker Step3->Step4 Record details Step3->Step4 Step5 Immediate Transfer to ≤ -80°C Freezer Step4->Step5 No delay Step6 Store in Dark/Use Opaque Container Step5->Step6 Step7 Monitor Temperature and Container Integrity Step6->Step7 Step6->Step7 End Stable Sample for Long-term Storage Step7->End

Frequently Asked Questions

Q1: What is the biggest risk to this compound integrity during storage? The combined threat of oxidation and hydrolysis. Oxidation is often the more insidious factor, as it can be initiated by trace oxygen, light, or heat and produces reactive degradation products [2]. Hydrolysis directly breaks down the ester bond in the presence of water [1].

Q2: Can I store this compound in a standard -20°C freezer? For short-term storage of a few days, -20°C may be acceptable. However, for long-term stability, temperatures of -80°C or lower are strongly recommended. The rate of chemical degradation is significantly reduced at these cryogenic temperatures [3] [4].

Q3: How does container choice affect stability at cryogenic temperatures? Material integrity is critical. Standard glass vials can lose container closure integrity when rubber stoppers become brittle below their glass transition temperature (Tg), allowing moisture and air to enter [6]. Polymer vials (e.g., cyclic olefin polymer) are less prone to this failure and can maintain a better seal under cryogenic conditions [6].

Q4: How can I test if my stored this compound has hydrolyzed? Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method. You can compare your stored sample to a fresh this compound standard. A detectable increase in the peaks for linoleic acid and ethanol would indicate that hydrolysis has occurred [1].

References

Catalyst Systems & Optimized Conditions for Ethyl Linoleate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Pathway / Goal Catalyst System Optimal Conditions Key Outcomes Reference
Conventional Transesterification (Sustainable synthesis from waste) Sodium hydroxide (NaOH) HOW:Ethanol = 6:1 (w/w); 10% (w/w) recirculated EO addition Yield: 96.35%; Purity: 86.16% (of ethyl oleate) [1]
Supercritical Esterification (Biodiesel production from oleic acid) Homogeneous alkaline (NaOH) in supercritical methanol Optimized via RSM; Priority factors: Time > Temperature > Catalyst > Molar Ratio High conversion rate under supercritical conditions; Pseudo-first-order kinetics [2]
Hydrothermal Deoxygenation (Biofuel production to hydrocarbons) Pt/C or Ru/C 350 °C in water/ethanol mixture; Ethanol as H-donor High-yield conversion of linoleic acid to heptadecane [3]
In-Situ Transesterification (Biodiesel from food waste) None (Catalyst-free, subcritical ethanol) Subcritical ethanol; Optimal yield at 93.8 wt.% via RSM Integrated oil extraction & transesterification; avoids saponification [4]

Experimental Protocols for Key Methods

For researchers looking to implement these methods, here are detailed experimental protocols.

Protocol 1: Base-Catalyzed Transesterification with Recirculation

This method is adapted from the sustainable synthesis of ethyl oleate from high oleic acid waste (HOW) [1].

  • Reaction Setup: Conduct the transesterification reaction using HOW as the feedstock and ethanol as the alcohol substrate. Sodium hydroxide (NaOH) is used as the homogeneous alkaline catalyst.
  • Key Optimization Parameters:
    • Maintain a HOW-to-ethanol ratio of 6:1 (w/w).
    • Add 10% (w/w) of recirculated ethyl oleate to the reaction mixture. The study indicates this recirculation strategy enhances both purity and yield.
    • Temperature, reaction time, and catalyst amount are kept constant (specific values should be determined experimentally for your system, as the source highlights these were fixed in its optimization).
  • Product Characterization: The resultant ethyl esters are characterized for composition and physicochemical properties using techniques like GC-FID and HPLC-ELSD to determine fatty acid profile and purity [1].
Protocol 2: Hydrothermal Conversion with Metal Catalysts

This protocol is for the deoxygenation of linoleic acid into hydrocarbons, using ethanol as an in-situ hydrogen donor [3].

  • Reaction Setup: Carry out reactions in a pressurized batch reactor using a water/ethanol mixture as the solvent.
  • Catalysts: Use either Pt/C or Ru/C catalysts (e.g., 2 wt.% Pt/C or 1 wt.% Ru/C), prepared by wet impregnation.
  • Optimal Conditions:
    • Temperature: 350 °C
    • Pressure: System pressure will be autogenous based on the solvent mixture at the reaction temperature.
    • H-Donor: Ethanol serves a dual role as solvent and hydrogen donor.
  • Reaction Pathway: The process involves consecutive steps: hydrogenation of linoleic acid to stearic acid, esterification to ethyl stearate, and finally hydrogenolysis to heptadecane. Heptadecane is reported as the sole final product [3].

Troubleshooting Guide & FAQs

FAQ: I am getting a low yield of ethyl esters. What could be the issue?

  • Problem: The reaction mixture is not single-phase, leading to mass transfer limitations.
  • Solution: Consider using a co-solvent or switching to a supercritical system to enhance mixing and reaction rates [2]. Alternatively, for the subcritical/catalyst-free method, ensure the solvent-to-biomass ratio is optimized, as this is a critical parameter for the in-situ process [4].

FAQ: My reaction is producing soap instead of the desired ester. How can I prevent this?

  • Problem: Saponification occurs when using a base catalyst with a feedstock high in Free Fatty Acids (FFAs).
  • Solution:
    • Pre-treatment: Use an acid catalyst to esterify the FFAs before base-catalyzed transesterification.
    • Use an acid-resistant catalyst: Employ a solid acid catalyst that is tolerant to high FFA content.
    • Switch to a catalyst-free system: Utilize a subcritical or supercritical alcohol process (e.g., with ethanol) which eliminates the need for a catalyst and avoids saponification reactions altogether [4].

FAQ: How can I model and simulate the kinetics of my process for better optimization?

  • Solution: For complex reactions, using computational tools like Kinetic Monte Carlo (KMC) simulations can be highly effective. This approach helps model the kinetic behavior, explore reaction pathways, and identify favorable conditions that are difficult to determine through experiments alone [2].

Experimental Workflow for Catalyst Selection

The diagram below outlines a logical workflow for selecting and optimizing a catalyst system for ethyl linoleate production, based on the reviewed methodologies.

Start Define Reaction Objective P1 Primary Goal: Biodiesel (FAEE) Production Start->P1 P2 Primary Goal: Advanced Biofuel (Hydrocarbon) Production Start->P2 SubCritical Subcritical/Catalyst-Free Process C2 Tolerance for High P/T Conditions? SubCritical->C2 SuperCritical Supercritical Process O1 Recommended Path: Catalyst-Free Sub/Supercritical Ethanol SuperCritical->O1 Hydrothermal Hydrothermal Deoxygenation O2 Recommended Path: Pt/C or Ru/C Catalyst Hydrothermal->O2 BaseCatalyzed Base-Catalyzed Transesterification O3 Recommended Path: NaOH Catalyst BaseCatalyzed->O3 C1 Feedstock FFA Content? P1->C1 C3 Use H-donor solvent (e.g., Ethanol)? P2->C3 C1->SubCritical High FFA C1->BaseCatalyzed Low FFA C2->SuperCritical Yes C2->O1 No (Prefers Milder Conditions) C3->Hydrothermal Yes

References

troubleshooting ethyl linoleate chromatographic analysis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting at a Glance

Problem Most Likely Causes Primary Solutions

| Peak Tailing [1] [2] | - Secondary interactions with active sites (e.g., silanols) on the column

  • Incorrect mobile phase pH
  • Column contamination/degradation | - Use a highly deactivated column (e.g., low-silanol-activity C18) [3]
  • Adjust mobile phase pH; use additives like TEA for basic analytes [1]
  • Flush or replace the column [1] | | Retention Time Shifts [4] | - Mobile phase composition changes or errors
  • Column temperature fluctuations
  • Pump flow rate inconsistencies (leaks, faulty seals)
  • Column contamination or saturation | - Pre-mix mobile phase accurately; use a gradient proportioning valve [5]
  • Maintain constant column temperature [4]
  • Check for leaks, replace pump seals/check valves [4]
  • Use a guard column; flush or replace the analytical column [4] | | Poor Reproducibility (Area & Retention) [5] | - Inadequate system equilibration in HPLC
  • Unoptimized ELSD detector settings (nebulizer gas pressure, drift tube temp.)
  • Sample solvent too strong for the starting mobile phase | - Extend conditioning time; use a premixed mobile phase [5]
  • Optimize and stabilize ELSD gas pressure and temperature [5]
  • Match sample solvent strength to the initial mobile phase composition [4] [1] |

For a more systematic approach, follow the troubleshooting workflow below.

Start Start Troubleshooting PeakTailing Is peak tailing the main issue? Start->PeakTailing RetentionShift Are retention times shifting? Start->RetentionShift PoorReproducibility Poor peak area/retention time reproducibility? Start->PoorReproducibility AllPeaksTail Do all peaks tail? PeakTailing->AllPeaksTail SomePeaksTail Do only some peaks tail, especially polar ones? PeakTailing->SomePeaksTail AllPeaksShift Do all peaks shift by the same amount? RetentionShift->AllPeaksShift SomePeaksShift Do only some peaks shift or by varying amounts? RetentionShift->SomePeaksShift HPLC HPLC-ELSD Reproducibility PoorReproducibility->HPLC ChemInteractions Likely chemical interactions with active sites AllPeaksTail->ChemInteractions No CheckInstallation Check GC column installation: - Poor column cut - Incorrect positioning - Wrong ferrules AllPeaksTail->CheckInstallation Yes (Common in GC) SomePeaksTail->ChemInteractions Yes Solution1 ► Use a highly deactivated column ► Add mobile phase additives ► Replace inlet liner (GC) ChemInteractions->Solution1 Solution Solution2 ► Re-cut and re-install GC column ► Use correct ferrules/nuts ► Trim contaminated column inlet CheckInstallation->Solution2 Solution FlowTemp Check flow rate & temperature: - Pump leaks/faulty seals - Column temp. fluctuation AllPeaksShift->FlowTemp Yes MobilePhaseMatrix Check mobile phase & sample: - MP composition error - Sample solvent mismatch - Matrix effects AllPeaksShift->MobilePhaseMatrix No SomePeaksShift->MobilePhaseMatrix Yes Solution3 ► Check for leaks, replace pump seals ► Verify check valves ► Use a column thermostat FlowTemp->Solution3 Solution Solution4 ► Accurately re-make mobile phase ► Match sample/MP solvent strength ► Improve sample clean-up MobilePhaseMatrix->Solution4 Solution CheckELSD Check & optimize ELSD: - Stabilize gas pressure/temp - Clean drift tube HPLC->CheckELSD CheckEquilibration Ensure system is fully equilibrated HPLC->CheckEquilibration Solution5 ► Ensure stable, pure nitrogen supply ► Follow mfr. optimization procedure ► Perform regular detector cleaning CheckELSD->Solution5 Solution Solution6 ► Pre-mix mobile phase instead of low-percentage on-line mixing ► Extend equilibration time CheckEquilibration->Solution6 Solution

Detailed Solutions and Best Practices

For deeper investigation, here are the detailed methodologies and rationales behind the recommended solutions.

Addressing Peak Tailing

Peak tailing often points to undesirable interactions in the system. The solutions target the most common sources.

  • Use a Highly Inert/Deactivated Column: Standard C18 columns can have exposed acidic silanol groups that interact with basic or polar molecules. Columns specifically designed with low silanol activity or special end-capping provide a more inert surface, drastically reducing tailing [1] [3].
  • Employ Mobile Phase Additives: For analytes prone to silanol interactions, additives can block active sites.
    • Protocol: Add 0.1% triethylamine (TEA) to your mobile phase. Adjust the pH to 3.0 with phosphoric acid for ionizable compounds. TEA acts as a silanol suppressor, occupying active sites so your analyte cannot [1].
  • Replace the GC Inlet Liner: A degraded liner has exposed active sites. Regular replacement is a key part of GC preventive maintenance [6].
Fixing Retention Time Shifts

Stable retention times require a consistent chromatographic environment.

  • Verify Mobile Phase Composition and Flow Rate:
    • Protocol: For shifts affecting all peaks, collect eluent from the column in a graduated cylinder for a timed interval to measure the actual flow rate. Compare it to the set value. A discrepancy indicates issues with pump seals or check valves that require service [4].
    • Always use HPLC-grade solvents, prepare mobile phase accurately, and keep it in a sealed container to prevent evaporation [4].
  • Eliminate Sample Solvent Mismatch: If the sample solvent is stronger than the starting mobile phase, it can cause distorted peaks and shifting for early eluters [4] [1].
    • Protocol: Re-prepare your ethyl linoleate sample in a solvent that matches, or is weaker than, the initial gradient conditions of your mobile phase [1].
  • Use a Guard Column: A guard column protects the analytical column from irreversible contamination from sample matrix, which is a common cause of changing retention times. Replace the guard cartridge at the first sign of performance change [4].
Improving HPLC-ELSD Reproducibility

The Evaporative Light Scattering Detector (ELSD) is powerful but requires careful optimization and operation [5].

  • Stabilize ELSD Gas and Temperature: The detector is highly sensitive to fluctuations in nebulizer gas pressure and drift tube temperature.
    • Protocol: Ensure a consistent, high-purity nitrogen supply. Once optimal pressure and temperature settings are found for your method, allow ample time for the detector to stabilize before starting a sequence [5].
  • Premix the Mobile Phase: Mixing a low-percentage mobile phase component (e.g., 0.7% ethyl acetate) on-the-fly with low-pressure mixing systems can lead to composition errors and baseline noise [5].
    • Protocol: Manually pre-mix the mobile phase to the exact ratio before placing it in the solvent reservoir. This ensures a homogenous and consistent eluent from the beginning of the run [5].

Methodology Note: Technique Selection

While your focus is on HPLC, note that Gas Chromatography (GC) is widely considered the preferred and more straightforward technique for analyzing fatty acid esters like this compound due to their natural volatility [7] [5]. If you continue to face challenges with HPLC, transitioning to a GC-FID or GC-MS method, as used in validated studies for similar compounds, could be a more robust long-term solution [7].

References

ethyl linoleate versus other fatty acid esters oxidation rate

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Fatty Acid Ester Oxidation Rates

The table below summarizes key quantitative findings on the relative oxidation rates of various fatty acids and their esters, based on oxygen uptake measurements in a Warburg respirometer [1].

Fatty Acid / Ester Number of Double Bonds Relative Oxidation Rate (Qualitative Comparison)
Oleic Acid / Ethyl Oleate 1 Baseline (slowest)
Linoleic Acid / Ethyl Linoleate 2 At least 2x faster than oleic acid/ester [1]
Linolenic Acid / Ethyl Linolenate 3 At least 2x faster than linoleic acid/ester [1]
Methyl Arachidonate 4 Not directly comparable, but follows the trend of increasing with double bonds [1]

Key Findings from the Data:

  • Impact of Double Bonds: The primary factor influencing oxidation rate is the number of double bonds. Each additional double bond increases the oxidation rate of the fatty acid or its ester by at least a factor of two [1].
  • Acids vs. Esters: The same study confirmed earlier findings that free fatty acids oxidize more rapidly than their esterified forms [1]. Therefore, the oxidation rate of linoleic acid would be higher than that of This compound.

Experimental Methodologies

The core data on comparative oxidation rates comes from a classic study that used a specific methodology [1]. A more recent study on this compound provides an example of a modern experimental approach [2].

  • Protocol 1: Oxygen Uptake Measurement (Warburg Respirometer) [1]

    • Objective: To measure and compare the autoxidation rates of various unsaturated fatty acids and esters.
    • Method: The samples were placed in a Warburg respirometer, an apparatus that measures the volume of oxygen gas absorbed by a substance at constant temperature. The rate of oxygen uptake directly indicates the rate of oxidation.
    • Key Parameters: The oxidation was conducted under specific conditions to allow for comparative analysis, though the exact temperature and oxygen pressure were not detailed in the available excerpt.
  • Protocol 2: Monitoring Oxidation with Modern Analytical Techniques [2]

    • Objective: To study the oxidation and oligomerization of this compound catalyzed by a metal-based system.
    • Method: this compound was oxidized in the presence of a catalyst (iron-2-ethylhexanoate) and an initiator (ascorbic acid 6-palmitate). The reaction was monitored over time using:
      • Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR): To track chemical changes and the formation of oxidation products.
      • Peroxide Value (PV) Determination: To measure the concentration of primary oxidation products (hydroperoxides).
      • Size Exclusion Chromatography (SEC): To monitor the formation of oligomers and higher molecular weight species as a result of oxidation.

This compound Oxidation Mechanism

The following diagram illustrates the general free radical autoxidation mechanism for this compound, which involves initiation, propagation, and termination steps, leading to cross-linked polymers [2].

EthylLinoleateOxidation This compound Oxidation Mechanism Initiation Initiation Propagation1 Propagation (Radical Formation) Initiation->Propagation1 Radical (R·) Propagation2 Propagation (Peroxide Formation) Propagation1->Propagation2 + O₂ Termination Termination Propagation2->Termination Radical Coupling Hydroperoxide Hydroperoxide (ROOH) Propagation2->Hydroperoxide + RH Crosslink Cross-linked Polymers Termination->Crosslink Hydroperoxide->Initiation Decomposes

Key Context for Researchers

It is important to interpret the comparative data with the following in mind:

  • Historical Data Source: The most direct side-by-side comparison of this compound with other esters is from a 1947 study [1]. While foundational, oxidation research has advanced, and factors like temperature, light, and pro-oxidants significantly influence absolute rates.
  • Stability in Complex Systems: A 2012 study on vegetable oils concluded that fatty acid composition (and thus Peroxidability Index) is a good predictor of oxidation stability only in the early stages of auto-oxidation. In later stages or under induced oxidative stress, other factors like antioxidants and pro-oxidants become dominant [3]. This implies that the relative ranking of this compound could change in a formulated product.
  • Focus on Biodiesel: Many modern studies on fatty acid ester oxidation focus on biodiesel production and stability [4] [5], which may not directly translate to other applications like drug development.

References

ethyl linoleate coordination complexes compared other metal carboxylates

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Metal Carboxylates

The table below summarizes the key characteristics of ethyl linoleate complexes compared to other common metal carboxylates, based on experimental findings.

Metal Ion Carboxylate Source Key Characteristics Observed FTIR Absorbance (cm⁻¹) Reactivity & Morphology Potential/Common Applications
Pb(II) This compound Organic-inorganic hybrid/complex; luminescent spherulitic crystallites [1]. ~1540 [1] Rapid reaction; forms structured aggregates [1]. Model for oil paint degradation; insights into atypical luminescence [1].
Zn(II) This compound Organic-inorganic hybrid/complex; luminescent spherulitic crystallites [1]. ~1580 [1] Rapid reaction; forms structured aggregates [1]. Model for oil paint degradation; implicated in paint film brittleness [1].
Ca, Zn, Cu, Pb Oleic Acid, Stearic Acid Traditional metal soaps; can act as driers or thickeners in oil media [2]. Information Missing Synergistic effects on drying time & viscosity when mixed [2]. Additives in oil paints/coatings to modify drying and handling properties [2].
Various (e.g., Co, Mn) 2-Ethylhexanoic Acid Primary (active) driers in modern industrial coatings [2]. Information Missing Highly effective at catalyzing oxidation and polymerization [2]. Primary driers in alkyd resins and industrial coatings [2].

A central finding is that This compound, a polyunsaturated fatty acid ester, forms highly structured, luminescent complexes with Pb(II) and Zn(II) that are best described as organic-inorganic hybrid materials or coordination polymers [1]. This contrasts with the more traditional "soap" structures formed with saturated fatty acids like oleic or stearic acid.

Key Experimental Protocols

The characterization of these complexes, particularly the this compound complexes, relies on a suite of analytical techniques.

  • Sample Preparation for this compound Complexes: The reaction is studied by combining metal acetates (e.g., Pb(CH₃COO)₂, Zn(CH₃COO)₂) and this compound in methanol. This mixture is drop-casted onto a substrate like a quartz plate and allowed to cure in air. The reaction proceeds rapidly, often within hours, evidenced by the formation of crystalline spots and the evolution of acetic acid bubbles [1].
  • Sample Preparation for Traditional Metal Soaps: Studies on the synergistic effects of metal soaps often involve adding pre-synthesized metal carboxylates (e.g., metal oleates or stearates) in specific concentrations (e.g., 2-10 wt%) to raw linseed oil. The drying and viscosity properties of the resulting mixture are then measured [2].

The experimental workflow for synthesizing and analyzing these complexes, particularly this compound complexes, can be visualized as follows:

G start Sample Preparation step1 Combine Metal Acetate and this compound in Methanol start->step1 step2 Drop-cast onto substrate (e.g., quartz plate) step1->step2 step3 Cure in Air step2->step3 step4 Product Formation (Spherulitic Crystallites) step3->step4 analysis Characterization & Analysis step4->analysis submicro Microscopy (Polarized Light, SEM) analysis->submicro spectro Spectroscopy (FTIR, UV-Vis, Luminescence) analysis->spectro diffract X-ray Diffraction (Powder, Synchrotron) analysis->diffract elem Elemental Analysis (SEM/EDX) analysis->elem

Experimental Workflow for Complex Characterization

Key analytical techniques include:

  • Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify the coordination of the carboxylate group to the metal ion. The shift in the asymmetric stretching vibration of the COO⁻ group to around 1540 cm⁻¹ for Pb(II) and 1580 cm⁻¹ for Zn(II) is characteristic [1].
  • Optical and Electron Microscopy: Reveals the highly structured, spherulitic morphology of the formed complexes [1].
  • X-ray Diffraction (XRD): High-resolution powder XRD, especially using synchrotron sources, provides evidence that these materials are coordination polymers with long-range order rather than simple salts [1].
  • Drying and Viscosity Measurements: For traditional soaps in oil, a drying recorder measures the time for a film to set, while a rheometer quantifies changes in viscosity. These tests demonstrate the synergistic effects of metal carboxylate mixtures [2].

Key Insights for Research and Development

The comparative data reveals several critical insights for scientific and development work:

  • Unsaturated Bonds Matter: The reactivity of this compound with metal ions highlights that soap formation isn't limited to free saturated fatty acids. The polyunsaturated chains in fresh oils can also rapidly engage in complex formation [1].
  • Beyond Simple Salts: The structural analysis suggests that Pb and Zn this compound complexes are more accurately defined as coordination polymers. This distinguishes them from simpler ionic salts and may explain their role in causing specific deterioration phenomena in art, like aggregate protrusions and delamination [1].
  • Synergy is Significant: In practical applications, the combination of different metal carboxylates (e.g., Ca/Zn or Ca/Zn/Pb) can have a dramatic synergistic effect, enhancing drying rate and viscosity far more than any single soap alone [2].

References

ethyl linoleate healing efficacy compared standard burn treatments

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Burn Wound Healing

The table below summarizes key findings from an animal study on ethyl linoleate (in a formulation called hELate) and common topical antimicrobial treatments.

Treatment Agent Study Model Key Efficacy Findings Key Compatibility/Other Findings

| This compound (hELate) | Swine (730°C/7sec contact burns) [1] | • Statistically significantly greater healing vs. untreated burns. • No contracture in treated lesions (marked contracture in untreated). • Proportional weight gain as lesions epithelialized. | • Compatible with several topical antibacterials (gentamicin, neosporin, silver sulfadiazine). • No statistical difference in healing or mortality when combined with antibacterials vs. hELate alone. | | Silver Sulfadiazine | Rabbit (730°C/7sec contact burns) [1] | Used to test compatibility with hELate; no standalone efficacy data reported in this study. | Used in combination with hELate; the combination was found to be non-toxic and did not impede the healing effects of hELate [1]. | | Gentamicin Cream | Rabbit (730°C/7sec contact burns) [1] | Used to test compatibility with hELate; no standalone efficacy data reported in this study. | Used in combination with hELate; the combination was found to be non-toxic [1]. | | Neosporin Cream | Rabbit (730°C/7sec contact burns) [1] | Used to test compatibility with hELate; no standalone efficacy data reported in this study. | Used in combination with hELate; the combination was found to be non-toxic [1]. |

Detailed Experimental Protocols

For researchers to evaluate and replicate these findings, here are the methodologies from the key study.

  • 1. Efficacy in a Swine Model [1]

    • Animal Model: 12 swine, selected for skin anatomy similarity to humans.
    • Burn Creation: 730°C contact burns for 7 seconds, affecting 20% of total body surface area (TBSA).
    • Treatment Protocol: The hELate mixture (this compound, alpha-1-histidine, alpha-tocopherol, TBHQ) was applied topically at a dosage of 0.01 ml/cm² at 1 hour post-burning. The study compared outcomes against untreated control burns.
    • Assessment: Healing was quantitatively assessed, with specific notes on wound contracture and animal weight gain.
  • 2. Compatibility with Topical Antibacterials in a Rabbit Model [1]

    • Animal Model: 154 rabbits with 20% TBSA, 730°C/7sec contact burns.
    • Treatment Protocol:
      • hELate: Applied once (0.01 ml/cm²) at 1 hour post-burning.
      • Antibacterial Agents (Gentamicin cream, Neosporin cream, Silver sulfadiazine 1%): Applied at 2 hours post-burn and then every 24 hours.
    • General Care: All animals were washed once daily.
    • Assessment: The study compared the number of subjects healed and mortality rates between the group treated with hELate alone and the groups treated with hELate plus an antibacterial agent.

Proposed Signaling Pathway for Skin Repair

While a specific pathway for burn healing is not detailed in the search results, one study elucidates the Akt/GSK3β/β-catenin signaling pathway through which this compound inhibits melanogenesis (skin pigmentation) [2]. This suggests a potential mechanistic route for its action in skin cells, which could be relevant for broader skin repair processes. The diagram below outlines this pathway.

This diagram illustrates how this compound inhibits melanogenesis by suppressing the Akt/GSK3β/β-catenin pathway, leading to decreased expression of microphthalmia-associated transcription factor (MITF) and its downstream targets like tyrosinase [2].

Interpretation and Research Context

  • Promising Historical Evidence: The primary study presents compelling data on enhanced healing and prevention of contracture, which is a significant complication in burn recovery [1]. Its compatibility with topical antimicrobials is a strong practical advantage.
  • Critical Limitations for Modern Comparison: The major limitation is the age of the primary study (1975) and the lack of direct comparison against modern standard-of-care treatments like early excision and grafting or contemporary silver-based dressings [3] [4]. The field of burn care has advanced significantly since then.
  • Potential Mechanisms: The proposed Akt/GSK3β/β-catenin pathway [2], while for a different process, provides a testable hypothesis for how this compound might influence skin cell activity during healing.

For a definitive comparison guide, new pre-clinical studies directly benchmarking purified this compound against current standard treatments are necessary. The existing data serves as a historical foundation suggesting the compound deserves further investigation.

References

ethyl linoleate sebum reduction statistical significance

Author: Smolecule Technical Support Team. Date: February 2026

Sebum Reduction Efficacy: Comparative Clinical Data

The table below summarizes quantitative data on sebum reduction from clinical studies for ethyl linoleate and other relevant agents.

Active Ingredient Study Type & Duration Sebum Measurement Method Key Sebum Reduction Findings Reported Statistical Significance (p-value)
This compound (+ Triethyl Citrate) [1] Double-blind, Randomized, Placebo-Controlled (12 weeks) Sebutape 53% mean reduction in sebum production from baseline. Superior to placebo (p-value not specified in abstract)
Clascoterone 1% Cream [2] Single-group Clinical Study (12-week interim) Sebumeter 27% mean reduction in casual sebum levels from baseline. p < 0.001
Cosmetic Elastomer (High Linoleic Acid Oils) [3] Efficacy evaluation (5 hours) Sebumeter Up to 52.43% sebum reduction vs. untreated area at 4 hours. p < 0.05

This compound: Experimental Data and Protocol

The primary clinical evidence for this compound comes from a 2007 study published in the British Journal of Dermatology.

  • Experimental Protocol [1]:
    • Design: Double-blind, randomized, placebo-controlled study.
    • Participants: 40 patients with mild to moderate acne vulgaris.
    • Intervention: Application of a lotion containing triethyl citrate and this compound, compared to its vehicle as a placebo control, for 12 weeks.
    • Assessments: Conducted at weeks 0, 4, 8, and 12.
    • Primary Efficacy Measures:
      • Sebum Production: Measured using the Sebutape method.
      • Acne Severity: Assessed using the modified Leeds acne grading system and by counting inflammatory and non-inflammatory lesions on the face.
  • Key Results [1]:
    • The active lotion was statistically superior to placebo in reducing Leeds acne grading and all lesion counts.
    • A rapid response was observed, with significant reductions seen by week 4.
    • Sebum production was significantly reduced in the active treatment group, with a mean reduction of 53% from baseline.
  • Safety: The formulation was generally well-tolerated, with one reported case of irritation leading to withdrawal [1].

Mechanism of Action and Comparative Analysis

This compound and clascoterone represent two distinct mechanistic approaches to sebum reduction.

  • This compound: As a linoleic acid ester, it is reported to correct follicular hyperkeratinization and reduce sebum production. Linoleic acid is an essential component of epidermal sphingolipids and ceramides; its deficiency is linked to increased sebum secretion and acne development. Topical application helps restore the skin's barrier function and normalize sebum levels [3] [4] [5].
  • Clascoterone: This is a topical androgen receptor inhibitor. It binds to androgen receptors in sebocytes, inhibiting the androgen-stimulated gene transcription that drives sebum overproduction [2].

The following diagram illustrates the proposed signaling pathway through which this compound inhibits melanogenesis, based on a 2018 cell study. This pathway is distinct from its sebum-reducing effects but is relevant to its overall benefits in treating hyperpigmentation, a common complication of acne [6] [7].

G α_MSH α-MSH MC1R MC1R α_MSH->MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase/TRP1 MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Ethyl_Linoleate This compound Akt Akt Ethyl_Linoleate->Akt Inhibits Phosphorylation pAkt p-Akt (Inactive) Akt->pAkt ? GSK3β GSK3β pAkt->GSK3β Phosphorylates/Inactivates pGSK3β p-GSK3β (Active) GSK3β->pGSK3β ? β_catenin_deg β-catenin Degradation pGSK3β->β_catenin_deg Promotes LEF1_TCF LEF1/TCF β_catenin_deg->LEF1_TCF Reduces β-catenin LEF1_TCF->MITF Activates Transcription

This cell study proposed that this compound inhibits melanogenesis via the Akt/GSK3β/β-catenin signaling pathway. It found that this compound inhibits phosphorylation of Akt and GSK3β, leading to reduced β-catenin levels and subsequent downregulation of the microphthalmia-associated transcription factor (MITF) and its target genes (tyrosinase, TRP1), which are critical for melanin synthesis [6] [7].

Interpretation and Research Considerations

For researchers and drug development professionals, consider these points:

  • Strong Initial Evidence: The 53% sebum reduction for this compound is a robust result from a well-designed RCT, providing a strong foundation for further investigation [1].
  • Mechanistic Distinction: this compound and clascoterone work through entirely different pathways. This compound's action is likely related to lipid metabolism and barrier function restoration, while clascoterone is a targeted anti-androgen [2] [3] [5].
  • Formulation Dependency: The efficacy of topical ingredients can be highly dependent on their formulation. The positive results for this compound were achieved in a specific lotion formulation combined with triethyl citrate [1] [8].
  • Research Gap: While the clinical effect on sebum is documented, the precise molecular mechanism behind this compound's sebostatic activity is less defined compared to the well-established androgen receptor antagonism of clascoterone. This represents an opportunity for further mechanistic studies.

References

×

XLogP3

7.3

Hydrogen Bond Acceptor Count

2

Exact Mass

308.271530387 Da

Monoisotopic Mass

308.271530387 Da

Heavy Atom Count

22

Appearance

Assay:>98%A solution in ethanol

UNII

MJ2YTT4J8M

GHS Hazard Statements

Aggregated GHS information provided by 492 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 384 of 492 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 108 of 492 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

544-35-4

Wikipedia

Ethyl linoleate

Use Classification

Fragrance Ingredients
Cosmetics -> Emollient

General Manufacturing Information

9,12-Octadecadienoic acid (9Z,12Z)-, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types